Product packaging for Broperamole(Cat. No.:CAS No. 33144-79-5)

Broperamole

Cat. No.: B1667938
CAS No.: 33144-79-5
M. Wt: 364.24 g/mol
InChI Key: PLZMRGRLCWCLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Broperamole is an antiinflammatory that has been found to help with gastrointestinal microbleeding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18BrN5O B1667938 Broperamole CAS No. 33144-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33144-79-5

Molecular Formula

C15H18BrN5O

Molecular Weight

364.24 g/mol

IUPAC Name

3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C15H18BrN5O/c16-13-6-4-5-12(11-13)15-17-19-21(18-15)10-7-14(22)20-8-2-1-3-9-20/h4-6,11H,1-3,7-10H2

InChI Key

PLZMRGRLCWCLFW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br

Appearance

Solid powder

Other CAS No.

33144-79-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

operamole
N-3-(5'-(3''-bromophenyl)-2'H-tetrazole)propionylpiperidine

Origin of Product

United States

Foundational & Exploratory

Broperamole: An In-Depth Technical Guide on a Potent Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broperamole, also known by its developmental code TR-2378 and chemical name N-[3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propanoyl]piperidine, is a novel piperidine derivative with significant anti-inflammatory and antipyretic properties.[1] First described in the early 1980s, initial pharmacological studies revealed its high potency, surpassing that of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. This technical guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, pharmacological effects, and chemical properties.

Core Pharmacological Profile

Initial preclinical investigations in rat models demonstrated that this compound possesses potent systemic and topical anti-inflammatory activities.[1] The compound also exhibits significant antipyretic effects. Notably, analgesic properties were not observed in these early studies. A key advantage highlighted was its favorable gastrointestinal safety profile, with gastric irritation only noted at very high doses.[1]

Quantitative Data Summary

The available quantitative data from in vivo animal studies is summarized below. It is important to note that detailed in vitro data, such as IC50 or EC50 values, are not available in the current body of scientific literature.

ParameterSpeciesModelResultReference Compound
Systemic Anti-inflammatory ActivityRatNot Specified5-6 times more potentPhenylbutazone
Topical Anti-inflammatory ActivityRatNot SpecifiedLess potentHydrocortisone
Antipyretic ActivityRatNot SpecifiedEffectiveNot Specified
Analgesic ActivityRatNot SpecifiedNot observedNot Specified
Gastric IrritationRatNot SpecifiedObserved only at very high dosesNot Specified

Postulated Mechanism of Action

While the precise molecular mechanism of action for this compound has not been definitively elucidated in published literature, its pharmacological profile as a potent anti-inflammatory and antipyretic agent suggests a likely interaction with the arachidonic acid cascade. The primary mode of action for закончилось бы non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

Given the era of its initial investigation, it is plausible that this compound's mechanism involves the inhibition of prostaglandin synthesis. However, without specific enzymatic assays, the exact nature of this inhibition, including its selectivity for COX-1 versus COX-2, remains unknown.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical pathway through which this compound may exert its anti-inflammatory effects, based on the common mechanism of NSAIDs.

Broperamole_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation_Fever Inflammation & Fever Prostaglandins->Inflammation_Fever This compound This compound This compound->COX_Enzymes Inhibition (Postulated)

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not extensively described in the available literature. The primary source mentions the use of systemic and topical administration in rats for evaluating anti-inflammatory activity, as well as models for assessing antipyretic and analgesic effects.[1] For researchers interested in replicating or expanding upon this early work, standard protocols for inducing inflammation (e.g., carrageenan-induced paw edema) and pyresis (e.g., yeast-induced fever) in rats would be appropriate starting points.

Workflow for Investigating Mechanism of Action

To further elucidate the mechanism of action of this compound, a structured experimental workflow is proposed.

Experimental_Workflow Start Hypothesis: This compound inhibits prostaglandin synthesis In_Vitro_Assays In Vitro COX-1/COX-2 Enzymatic Assays Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., LPS-stimulated macrophages) Start->Cell_Based_Assays Determine_IC50 Determine IC50 values for COX-1 and COX-2 In_Vitro_Assays->Determine_IC50 Measure_PGs Measure Prostaglandin Levels (e.g., ELISA, Mass Spectrometry) Cell_Based_Assays->Measure_PGs In_Vivo_Studies In Vivo Animal Models of Inflammation Measure_PGs->In_Vivo_Studies Determine_IC50->In_Vivo_Studies Analyze_Data Analyze Data and Refine Mechanism In_Vivo_Studies->Analyze_Data

Caption: Proposed experimental workflow to elucidate this compound's mechanism.

Chemical and Physical Properties

PropertyValue
Chemical FormulaC15H18BrN5O
Molecular Weight364.24 g/mol
IUPAC Name1-({3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propanoyl})piperidine
CAS Number33144-79-5

Conclusion and Future Directions

This compound is a historically documented anti-inflammatory agent with demonstrated potency in preclinical models. However, a significant gap exists in the scientific literature regarding its precise mechanism of action at the molecular level. The preliminary data suggests a favorable efficacy and safety profile that warrants further investigation in the modern drug discovery landscape.

Future research should prioritize in vitro enzymatic and cell-based assays to confirm its inhibitory effects on the cyclooxygenase pathway and determine its selectivity profile. A more comprehensive understanding of its pharmacokinetics and pharmacodynamics would also be crucial for any potential therapeutic development. The logical relationships for further investigation are outlined below.

Logical_Relationships Known_Activity Potent Anti-Inflammatory & Antipyretic Effects Hypothesized_MOA Inhibition of Prostaglandin Synthesis Known_Activity->Hypothesized_MOA Required_Validation In Vitro & Cell-Based Assay Validation Hypothesized_MOA->Required_Validation Determine_Selectivity COX-1 vs. COX-2 Selectivity Required_Validation->Determine_Selectivity PK_PD_Studies Pharmacokinetic & Pharmacodynamic Profiling Determine_Selectivity->PK_PD_Studies Clinical_Potential Assessment of Therapeutic Potential PK_PD_Studies->Clinical_Potential

Caption: Logical flow for future research on this compound.

References

Broperamole: A Technical Overview of its Chemical Structure, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broperamole, a piperidine derivative incorporating a bromophenyl-substituted tetrazole moiety, has been identified as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol for its preparation, and a summary of its known pharmacological properties. While the precise signaling pathway remains to be fully elucidated, its classification as a non-steroidal anti-inflammatory drug (NSAID) suggests a mechanism of action involving the inhibition of prostaglandin synthesis. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Chemical Structure and Properties

This compound is chemically designated as 3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one. Its molecular structure is characterized by a central tetrazole ring, substituted with a 3-bromophenyl group at the 5-position and a propionyl piperidine chain at the 2-position.

IdentifierValue
IUPAC Name 3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one[1]
Molecular Formula C15H18BrN5O[1]
CAS Number 33144-79-5[1]
Molecular Weight 364.24 g/mol
SMILES C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the preparation of the key intermediate, 3-(3-bromophenyl)propionic acid. This is followed by the formation of the tetrazole ring and subsequent coupling with piperidine.

Synthesis of 3-(3-bromophenyl)propionic acid

A common route for the preparation of 3-(3-bromophenyl)propionic acid involves the reaction of a 3-bromobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Step A: Synthesis of 2-(3-bromobenzyl) dialkyl malonate: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium ethoxide in ethanol. To this solution, add diethyl malonate. Subsequently, add 3-bromobenzyl bromide dropwise while maintaining the temperature. After the addition is complete, reflux the mixture for several hours. After cooling, the reaction mixture is worked up by extraction to yield the crude 2-(3-bromobenzyl)diethyl malonate.

  • Step B: Hydrolysis and Decarboxylation: The crude malonic ester derivative is then hydrolyzed using an aqueous solution of sodium hydroxide. The resulting dicarboxylic acid is not isolated but is directly decarboxylated by heating in an acidic medium to yield 3-(3-bromophenyl)propionic acid. The product is then purified by recrystallization.

ReactantMolar Ratio
3-bromobenzyl bromide1
Diethyl malonate1.1
Sodium ethoxide1.1

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.

Synthesis of this compound

The final step involves the formation of the tetrazole ring and amidation with piperidine.

Experimental Protocol:

  • Step A: Formation of 5-(3-bromophenyl)tetrazole: 3-(3-bromophenyl)propionic acid is first converted to the corresponding nitrile. The nitrile is then reacted with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) in a suitable solvent like dimethylformamide (DMF) to form 5-(3-bromophenyl)tetrazole.

  • Step B: Alkylation of the tetrazole: The tetrazole is then alkylated with a suitable 3-halopropionyl chloride derivative.

  • Step C: Amidation with Piperidine: The resulting acyl chloride is then reacted with piperidine in an inert solvent to yield this compound. The final product is purified by column chromatography or recrystallization.

ReactantMolar Ratio
5-(3-bromophenyl)tetrazole1
3-chloropropionyl chloride1
Piperidine1.1

Note: This is a generalized protocol. Specific reaction conditions and reagents may vary.

Pharmacological Profile and Potential Mechanism of Action

This compound has been identified as a potent anti-inflammatory agent.[1] As a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is likely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. By inhibiting COX, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for inflammation and the proposed point of intervention for this compound.

Broperamole_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Synthesis

The logical flow of the synthesis of this compound can be visualized as follows:

Broperamole_Synthesis Start 3-Bromobenzyl Halide + Malonic Ester Intermediate1 2-(3-bromobenzyl) dialkyl malonate Start->Intermediate1   Alkylation Intermediate2 3-(3-bromophenyl)propionic acid Intermediate1->Intermediate2 Hydrolysis & Decarboxylation Intermediate3 5-(3-bromophenyl)tetrazole Intermediate2->Intermediate3 Nitrile Formation & Cyclization Intermediate4 Alkylated Tetrazole Derivative Intermediate3->Intermediate4   Alkylation FinalProduct This compound Intermediate4->FinalProduct   Amidation with Piperidine

Caption: Synthetic workflow for this compound.

Conclusion

This compound presents a promising scaffold for the development of new anti-inflammatory drugs. This guide provides a detailed overview of its chemical synthesis and established pharmacological classification. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways to better understand its therapeutic potential and guide the development of next-generation anti-inflammatory agents.

References

Broperamole: A Technical Overview of an Early Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on Broperamole is exceedingly scarce, with the majority of data originating from early pharmacological studies. This guide synthesizes the available information and, where necessary, contextualizes it with generalized knowledge of non-steroidal anti-inflammatory drugs (NSAIDs) from the same era.

Introduction

This compound, chemically identified as N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a novel anti-inflammatory compound that demonstrated significant therapeutic potential in early preclinical studies.[1] Developed as a non-steroidal anti-inflammatory agent, its investigation highlighted a potent systemic and topical anti-inflammatory profile with a favorable gastrointestinal safety profile at anticipated human doses.[1] This document provides a comprehensive technical summary of the discovery, history, and pharmacological properties of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The initial pharmacological studies on this compound were published in 1980, indicating its development during the preceding period of active research into novel anti-inflammatory agents.[1] While the specific synthetic pathway for this compound is not detailed in the available literature, the synthesis of 5-substituted-1H-tetrazoles is a well-established process in medicinal chemistry. A generalized synthetic approach can be inferred based on common methodologies for creating similar tetrazole-containing compounds.

Generalized Synthetic Pathway

The synthesis of tetrazole derivatives often involves the reaction of a nitrile with an azide. For this compound, a plausible synthetic route would involve the multi-step synthesis of the tetrazole and piperidine moieties followed by their coupling.

Experimental Protocol: A Generalized Synthesis of a this compound Analog

  • Formation of the Tetrazole Ring: The synthesis would likely begin with the creation of the 5-(3-bromophenyl)-1H-tetrazole core. This is typically achieved by the reaction of 3-bromobenzonitrile with an azide salt, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.

  • Synthesis of the Propionyl Piperidine Side Chain: Separately, the N-propionyl piperidine moiety would be synthesized. This could involve the acylation of piperidine with a propionyl derivative.

  • Coupling Reaction: The final step would involve the coupling of the tetrazole ring with the propionyl piperidine side chain to form the final this compound molecule.

It is important to note that this represents a generalized protocol, and the actual synthesis may have involved different reagents and conditions.

Pharmacological Profile

This compound was characterized by its potent anti-inflammatory and antipyretic activities in preclinical models.[1] Notably, it did not exhibit analgesic properties in the studies conducted.[1]

Anti-Inflammatory Activity

In systemic administration studies in rats, this compound demonstrated anti-inflammatory activity 5-6 times more potent than phenylbutazone, a common NSAID of that era. It also showed topical anti-inflammatory effects, although to a lesser extent than hydrocortisone.

Antipyretic Activity

The compound was observed to have antipyretic effects, reducing elevated body temperature, without affecting normal body temperature.

Gastrointestinal Safety

A key finding from the early studies was the favorable gastrointestinal safety profile of this compound. Gastric irritation was only noted at very high doses, suggesting a lower risk of gastrointestinal toxicity at therapeutic doses in humans.

Mechanism of Action

While the precise mechanism of action for this compound was not elucidated in the available literature, its pharmacological profile as a non-steroidal anti-inflammatory agent strongly suggests that it acts by inhibiting the cyclooxygenase (COX) enzymes. This would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The tetrazole moiety is a known bioisostere of the carboxylic acid group present in many NSAIDs, which may contribute to its interaction with the COX enzymes.

Below is a diagram illustrating the generalized signaling pathway for prostaglandin synthesis and the likely point of intervention for NSAIDs like this compound.

Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandin_H2 Prostaglandin H2 Arachidonic_Acid->Prostaglandin_H2 COX-1 & COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation_Fever_Pain Inflammation, Fever, Pain Prostaglandins->Inflammation_Fever_Pain Phospholipase_A2 Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Broperamole_NSAIDs This compound (and other NSAIDs) Broperamole_NSAIDs->COX_Enzymes Inhibition Experimental Workflow for Anti-inflammatory Assay cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Preparation Drug Preparation Grouping->Drug_Preparation Drug_Administration Systemic Drug Administration Carrageenan_Injection Carrageenan Injection in Paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (t=0, 1, 2, 3h) Carrageenan_Injection->Paw_Volume_Measurement Data_Collection Data Collection Calculate_Edema_Inhibition Calculate % Edema Inhibition Data_Collection->Calculate_Edema_Inhibition Statistical_Analysis Statistical Analysis Calculate_Edema_Inhibition->Statistical_Analysis

References

Broperamole: An Early-Stage Anti-Inflammatory Agent with Limited Public Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Broperamole (chemical name: 3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one) is a piperidine derivative that emerged in the early 1980s as a promising anti-inflammatory compound. Preclinical studies have highlighted its potent anti-inflammatory and antipyretic properties, with a potentially favorable gastrointestinal safety profile. However, a thorough review of publicly accessible scientific literature reveals a significant lack of in-depth pharmacological data, hindering a complete understanding of its mechanism of action and clinical potential.

This technical guide summarizes the available information on this compound, while also underscoring the notable gaps in the current body of knowledge.

Physicochemical Properties

A summary of the key chemical identifiers for this compound is provided in Table 1.

PropertyValue
IUPAC Name 3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one
Molecular Formula C15H18BrN5O
CAS Number 33144-79-5

Pharmacodynamic Profile

The available literature indicates that this compound possesses significant anti-inflammatory and antipyretic activities, as detailed in the following sections.

Anti-Inflammatory Activity

In acute and subchronic preclinical studies involving rats, this compound demonstrated potent systemic anti-inflammatory activity. Notably, its potency was reported to be five to six times greater than that of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) commonly used as a comparator in such studies.[1] this compound also exhibited topical anti-inflammatory effects, although these were less potent than those of hydrocortisone.[1]

Antipyretic Activity

This compound was shown to possess antipyretic properties, effectively reducing elevated body temperature in animal models.[1] An important observation was that this effect was selective for febrile states, with no discernible impact on normal body temperature.[1]

Analgesic Activity

Despite its anti-inflammatory and antipyretic effects, preclinical studies did not find evidence of analgesic activity for this compound.[1]

Safety Profile

A key finding from early research was the favorable gastrointestinal safety profile of this compound. Gastric irritation was only observed at very high doses, suggesting a low potential for gastrointestinal toxicity at therapeutic dose levels. This is a significant observation, as gastrointestinal side effects are a common concern with many traditional NSAIDs.

Mechanism of Action

The precise mechanism of action for this compound's anti-inflammatory and antipyretic effects is not well-documented in the available literature. While its pharmacological profile is suggestive of an interaction with inflammatory pathways, there is no direct evidence to definitively identify its molecular targets. A logical workflow for investigating the mechanism of action of a novel anti-inflammatory compound like this compound is depicted in the following diagram.

Broperamole_MoA_Investigation cluster_0 Initial Screening cluster_1 Mechanism of Action Hypothesis cluster_2 Target Validation Compound This compound InVivo In Vivo Anti-inflammatory and Antipyretic Assays Compound->InVivo Test Result Potent Activity Confirmed InVivo->Result Observe COX Cyclooxygenase (COX) Enzyme Assays Result->COX Investigate Common NSAID Pathway PDE Phosphodiesterase (PDE) Enzyme Assays Result->PDE Investigate Alternative Pathways Cytokine Cytokine Production Assays Result->Cytokine Assess Impact on Inflammatory Mediators Binding Receptor Binding Assays COX->Binding If Inhibition Observed PDE->Binding If Inhibition Observed Signaling Downstream Signaling Pathway Analysis Cytokine->Signaling If Modulation Observed

A logical workflow for investigating the mechanism of action of this compound.

Pharmacokinetic Profile

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the public domain. The experimental workflow for determining the pharmacokinetic profile of a compound like this compound would typically involve several key stages.

Broperamole_PK_Workflow Dosing Administer this compound (Oral, IV) to Animal Models Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Analysis Quantify this compound and Metabolite Concentrations (e.g., LC-MS/MS) Sampling->Analysis Modeling Pharmacokinetic Modeling (e.g., Compartmental Analysis) Analysis->Modeling Parameters Determine Key Parameters: - Absorption Rate (ka) - Bioavailability (F) - Volume of Distribution (Vd) - Clearance (CL) - Half-life (t1/2) Modeling->Parameters

A standard experimental workflow for pharmacokinetic profiling.

Gaps in Knowledge and Future Directions

The publicly available data on this compound is currently insufficient to form a complete pharmacological profile. To fully characterize this compound and assess its therapeutic potential, further research is critically needed in the following areas:

  • Mechanism of Action: Elucidation of the specific molecular target(s) of this compound is paramount. Studies investigating its effects on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phosphodiesterases (PDEs), as well as its influence on pro-inflammatory cytokine signaling, would be highly informative.

  • Quantitative Pharmacodynamics: Dose-response studies to determine key parameters such as the ED50 (median effective dose) for its anti-inflammatory and antipyretic effects are required for a more precise understanding of its potency.

  • Comprehensive Pharmacokinetics: A full ADME profile is necessary to understand the drug's behavior in the body, which is essential for determining appropriate dosing regimens and predicting potential drug-drug interactions.

  • Clinical Trials: To date, there is no publicly available information on any clinical trials of this compound in humans.

References

N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine basic research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, scientifically known as Broperamole, is a novel non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of the fundamental research conducted on this compound, including its synthesis, pharmacological properties, and proposed mechanism of action. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of this compound.

Introduction

This compound is a piperidine derivative containing a tetrazole moiety, a structural feature often used in medicinal chemistry as a bioisostere for a carboxylic acid group. This modification can enhance the pharmacological and pharmacokinetic properties of a compound. Research has shown that this compound possesses potent anti-inflammatory and antipyretic activities, with a notably lower incidence of gastrointestinal side effects compared to traditional NSAIDs.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages: the formation of the tetrazole ring and the subsequent acylation of piperidine.

Synthesis_Pathway cluster_0 Stage 1: Tetrazole Formation cluster_1 Stage 2: Acylation cluster_2 Final Step: Coupling A 3-Bromobenzonitrile C 5-(3-bromophenyl)-2H-tetrazole A->C [2+3] Cycloaddition B Sodium Azide (NaN3) B->C G This compound C->G Nucleophilic Substitution D Piperidine F N-(3-chloropropionyl)piperidine D->F Acylation E 3-Chloropropionyl chloride E->F F->G

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 5-(3-bromophenyl)-2H-tetrazole

This procedure is based on the widely used [2+3] cycloaddition reaction between a nitrile and an azide.

  • Reaction Setup: To a solution of 3-bromobenzonitrile in a suitable solvent such as dimethylformamide (DMF), add sodium azide and a catalyst, for example, zinc bromide or ammonium chloride.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into acidified water. The resulting precipitate, 5-(3-bromophenyl)-2H-tetrazole, is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Synthesis of N-(3-chloropropionyl)piperidine

This is a standard acylation of a secondary amine.

  • Reaction Setup: Dissolve piperidine in an aprotic solvent such as dichloromethane (DCM) and cool the solution in an ice bath.

  • Addition of Acylating Agent: Add 3-chloropropionyl chloride dropwise to the cooled solution while stirring. A base, such as triethylamine, can be added to neutralize the HCl byproduct.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours. Wash the reaction mixture with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-(3-chloropropionyl)piperidine.

Final Step: Synthesis of this compound

This step involves the coupling of the tetrazole and the piperidine derivative.

  • Reaction Setup: Dissolve 5-(3-bromophenyl)-2H-tetrazole in a polar aprotic solvent like DMF. Add a base, such as potassium carbonate, to deprotonate the tetrazole.

  • Coupling Reaction: Add N-(3-chloropropionyl)piperidine to the reaction mixture.

  • Reaction Conditions: Heat the mixture and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and pour it into water. The product, this compound, can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Pharmacological Profile

This compound has been evaluated in several preclinical models to determine its anti-inflammatory, antipyretic, and analgesic properties, as well as its gastrointestinal safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal pharmacological study on this compound.

Table 1: Systemic Anti-inflammatory Activity in Rats

CompoundPotency Relative to Phenylbutazone
This compound 5-6 times more potent
Phenylbutazone1 (Reference)

Table 2: Topical Anti-inflammatory Activity

CompoundPotency
This compound Less potent than hydrocortisone
HydrocortisoneMore potent

Table 3: Gastrointestinal Microbleeding in Dogs

TreatmentAverage Daily Fecal Blood Volume (ml)
Placebo0.48
This compound (24 mg/kg) 0.54
Phenylbutazone (22 mg/kg)1.94
Acetylsalicylic Acid (650 mg)2.55

Data from Leeling et al., Arzneimittelforschung, 1980.[1][2]

Key Pharmacological Findings
  • Anti-inflammatory Activity: this compound exhibits potent systemic anti-inflammatory activity, significantly greater than that of phenylbutazone in rat models.[1] It also demonstrates topical anti-inflammatory effects, although to a lesser extent than hydrocortisone.[1]

  • Antipyretic Activity: The compound effectively reduces fever but does not alter normal body temperature.[1]

  • Analgesic Activity: In the studies conducted, this compound did not show significant analgesic effects.

  • Gastrointestinal Safety: A key advantage of this compound is its favorable gastrointestinal safety profile. Gastric irritation was only observed at very high doses. In a study on dogs, this compound's effect on gastrointestinal microbleeding was comparable to that of a placebo and significantly less than that of aspirin and phenylbutazone.

Proposed Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is likely the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

The Arachidonic Acid Cascade and COX Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs like this compound reduce the production of these pro-inflammatory prostaglandins.

Mechanism_of_Action A Inflammatory Stimuli (e.g., injury, infection) B Cell Membrane Phospholipids C Phospholipase A2 A->C activates D Arachidonic Acid B->D releases E COX-1 / COX-2 Enzymes D->E substrate for F Prostaglandins (PGs) E->F produces G Inflammation, Pain, Fever F->G mediates H This compound H->E Inhibits

Caption: Proposed mechanism of this compound via COX inhibition.

Experimental Workflow for Pharmacological Evaluation

The following diagram illustrates a typical workflow for the preclinical pharmacological assessment of a novel anti-inflammatory compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Rodent Models) cluster_safety Safety Pharmacology cluster_analysis Data Analysis and Reporting A COX Enzyme Inhibition Assays (COX-1 and COX-2) B Carrageenan-Induced Paw Edema (Anti-inflammatory) A->B C Yeast-Induced Pyrexia (Antipyretic) A->C D Writhing Test (Analgesic) A->D G Dose-Response Analysis B->G C->G D->G E Gastrointestinal Ulceration Assay H Statistical Comparison to Reference Drugs E->H F Fecal Blood Loss Measurement (e.g., in dogs) F->H I Therapeutic Index Calculation G->I H->I

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound presents itself as a promising anti-inflammatory agent with a distinct advantage in its gastrointestinal safety profile. The preclinical data suggests potent efficacy in reducing inflammation and fever. While further research is required to fully elucidate its specific interactions with COX isoenzymes and its complete pharmacokinetic and pharmacodynamic profile in humans, the foundational research provides a strong rationale for its continued development. This guide serves as a comprehensive resource for scientists and researchers interested in building upon the existing knowledge of this intriguing molecule.

References

Pharmacokinetics of Broperamole in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broperamole, chemically identified as N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a compound that has been investigated for its anti-inflammatory properties. Understanding the pharmacokinetic profile of a drug candidate like this compound in preclinical animal models is a critical step in the drug development process. This technical guide synthesizes the available information on the pharmacokinetics of this compound in various animal models, providing insights into its pharmacological and toxicological evaluation. Due to the limited publicly available quantitative pharmacokinetic data, this guide focuses on summarizing the qualitative findings and presenting standardized experimental protocols relevant to such studies.

Pharmacological and Toxicological Profile

Studies on this compound have been conducted in several animal species, primarily focusing on its anti-inflammatory efficacy and safety profile.

Animal Models Utilized

Preclinical evaluations of this compound have been documented in the following animal models:

  • Rats: Used in both acute and subchronic studies to assess systemic anti-inflammatory activity.[1]

  • Mice: Utilized in pharmacological studies.[1]

  • Dogs: Employed in toxicological studies, particularly for evaluating gastrointestinal effects.[2]

Key Findings
  • Anti-inflammatory Activity: In rats, this compound demonstrated potent systemic anti-inflammatory activity, reported to be 5-6 times that of phenylbutazone.[1] Topical anti-inflammatory activity was also observed, though it was less potent than hydrocortisone.[1]

  • Antipyretic Activity: The compound was shown to have antipyretic effects without altering normal body temperature.

  • Analgesic Activity: No significant analgesic activity was reported.

  • Gastrointestinal Safety: A study in male beagles investigated gastrointestinal microbleeding. Following oral administration of 24 mg/kg of this compound twice daily for seven days, the average daily fecal blood volume was 0.54 ml, which was comparable to the placebo group (0.48 ml). This was statistically lower than that observed with acetylsalicylic acid (ASA) (2.55 ml) and phenylbutazone (1.94 ml), suggesting a favorable gastrointestinal safety profile for this compound in this model. At very high doses in rats, some gastric irritation was noted.

Quantitative Pharmacokinetic Data

A comprehensive search of publicly available literature did not yield specific quantitative pharmacokinetic parameters for this compound, such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), or clearance (CL). The following table is a template that would be used to summarize such data if it were available.

ParameterRatMouseDog
Dose (mg/kg) ---
Route of Administration ---
Tmax (h) ---
Cmax (ng/mL) ---
AUC (ng·h/mL) ---
t1/2 (h) ---
Vd (L/kg) ---
CL (L/h/kg) ---

Data not available in the public domain.

Experimental Protocols

While specific protocols for this compound studies are not detailed in the available literature, the following represents a generalized methodology for conducting pharmacokinetic studies in animal models, based on standard practices in the field.

Animal Husbandry and Preparation
  • Species/Strain: Commonly used rodent strains include Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice. For non-rodent studies, Beagle dogs are a common choice.

  • Health Status: Animals should be healthy and free of specific pathogens.

  • Acclimatization: A minimum of a one-week acclimatization period is recommended before the study commences.

  • Housing: Animals should be housed in controlled environmental conditions (temperature, humidity, light-dark cycle) with ad libitum access to standard chow and water, unless fasting is required for the study.

  • Cannulation: For serial blood sampling, surgical implantation of a cannula in a suitable blood vessel (e.g., jugular vein) may be performed, followed by a recovery period.

Drug Administration
  • Formulation: The drug should be formulated in a suitable vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like PEG400 or DMSO, with the final concentration of the organic solvent kept to a minimum.

  • Dose Selection: Doses are typically selected based on prior efficacy and toxicology studies.

  • Routes of Administration:

    • Oral (p.o.): Administered via gavage.

    • Intravenous (i.v.): Administered as a bolus or infusion, typically through a cannulated vein.

    • Topical: Applied to a shaved area of the skin.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.

  • Excreta Collection: Urine and feces are collected using metabolic cages over a defined period to assess the routes and extent of excretion.

Bioanalytical Method
  • Sample Preparation: Plasma and other biological samples are processed to extract the drug and any potential metabolites. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Analytical Technique: The concentration of the drug in the biological samples is typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Method Validation: The bioanalytical method must be validated for its accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis methods to determine the key pharmacokinetic parameters.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis animal_selection Animal Model Selection (e.g., Rat, Mouse, Dog) acclimatization Acclimatization animal_selection->acclimatization cannulation Surgical Cannulation (optional) acclimatization->cannulation drug_admin Drug Administration (e.g., p.o., i.v.) cannulation->drug_admin sample_collection Serial Blood Sampling drug_admin->sample_collection excreta_collection Urine/Feces Collection drug_admin->excreta_collection bioanalysis Bioanalysis (LC-MS/MS) sample_collection->bioanalysis excreta_collection->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting

Caption: Generalized workflow for a typical preclinical pharmacokinetic study in animal models.

Hypothetical Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound hydrolysis Hydrolysis of Propionyl Piperidine This compound->hydrolysis Esterases hydroxylation Hydroxylation of Bromophenyl or Piperidine Ring This compound->hydroxylation CYP450 conjugation Conjugation (e.g., Glucuronidation) hydrolysis->conjugation hydroxylation->conjugation excretion Excretion conjugation->excretion

Caption: A hypothetical metabolic pathway for this compound based on its chemical structure.

The ADME Process

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion drug_admin Drug Administration absorption_site Absorption into Systemic Circulation drug_admin->absorption_site plasma Plasma (Free Drug vs. Protein-Bound) absorption_site->plasma tissues Distribution to Tissues plasma->tissues liver Liver (Primary Site) plasma->liver kidney Renal Excretion (Urine) plasma->kidney metabolites Formation of Metabolites liver->metabolites metabolites->kidney bile Biliary Excretion (Feces) metabolites->bile

Caption: A diagram illustrating the four key stages of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME).

References

Methodological & Application

Application Notes and Protocols for In Vivo Rat Studies of Broperamole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative dosage data and the specific mechanism of action for Broperamole are not widely available in publicly accessible literature. The primary source of information appears to be a 1978 pharmacological study, of which only the abstract is readily available. The following application notes and protocols are structured based on standard methodologies for non-steroidal anti-inflammatory drugs (NSAIDs) in rodent models and incorporate the limited available data on this compound.

Introduction to this compound

This compound, chemically known as N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a novel anti-inflammatory compound. Early pharmacological studies in rats have demonstrated its potent systemic anti-inflammatory activity, which is reported to be five to six times greater than that of phenylbutazone. The compound has been evaluated in acute and subchronic studies and has also shown topical anti-inflammatory and antipyretic properties without affecting normal body temperature. Notably, analgesic activity was not observed, and gastric irritation was only noted at very high doses.

Quantitative Data Summary

Specific dose-response data from in vivo rat studies are not available in the reviewed literature. The tables below are structured to accommodate data from future experimental findings.

Table 1: Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Data not available-
This compoundDose 1Data not availableData not available
This compoundDose 2Data not availableData not available
This compoundDose 3Data not availableData not available
Phenylbutazone (Positive Control)Specific dose requiredData not availableData not available

Relative Potency Note: this compound demonstrated systemic anti-inflammatory activity 5-6 times that of phenylbutazone in rats.

Table 2: Acute Oral Toxicity of this compound in Rats

ParameterValue
LD₅₀ (Median Lethal Dose)Data not available in published literature
Observed Adverse Effect Level (OAEL)Data not available in published literature
No Observed Adverse Effect Level (NOAEL)Data not available in published literature

Safety Note: Only at very high doses was gastric irritation noted in early studies.

Experimental Protocols

The following are detailed template protocols for assessing the anti-inflammatory and toxicological profile of a test compound like this compound in rats.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound (Test Article)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive Control (e.g., Phenylbutazone or Indomethacin)

  • Plebthysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 18 hours) before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into experimental groups (n=6 per group), including a vehicle control, a positive control, and at least three this compound dose groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound or the control substance orally (p.o.) via gavage. The volume is typically 1 mL/100 g of body weight.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD₅₀) of this compound.

Materials:

  • Female Sprague-Dawley rats (200-300g)

  • This compound (Test Article)

  • Vehicle for administration

  • Oral gavage needles

  • Standard caging and diet

Procedure:

  • Animal Selection and Acclimatization: Use a single sex (typically females, as they are often slightly more sensitive) and acclimatize them for at least 5 days.

  • Dosing:

    • Administer a single oral dose of this compound to one animal. The starting dose is selected based on any available preliminary data.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

    • The dose progression factor is typically 3.2.

  • Observations:

    • Observe animals for clinical signs of toxicity and behavioral changes continuously for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

    • Record body weight just before dosing and weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • LD₅₀ Estimation: The LD₅₀ is calculated from the results of the sequential dosing using appropriate statistical software.

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) grouping Random Grouping (Vehicle, this compound, Control) acclimatize->grouping fasting Overnight Fasting grouping->fasting baseline Measure Baseline Paw Volume fasting->baseline admin Oral Administration (this compound / Controls) baseline->admin induce Induce Inflammation (Carrageenan Injection) admin->induce measure Measure Paw Volume (Hourly for 5 hours) induce->measure calc Calculate Edema Volume & % Inhibition measure->calc stats Statistical Analysis (e.g., ANOVA) calc->stats report Report Findings stats->report

Caption: Workflow for Carrageenan-Induced Paw Edema Study.

Hypothetical Signaling Pathway

Note: The precise molecular mechanism of this compound has not been elucidated in the available literature. As an NSAID, it is hypothesized to act via the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates this common anti-inflammatory pathway.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic Arachidonic Acid pla2->arachidonic Stimulus cox COX-1 / COX-2 (Cyclooxygenase) arachidonic->cox prostaglandins Prostaglandins (e.g., PGE₂) cox->prostaglandins inflammation Inflammation (Pain, Edema, Fever) prostaglandins->inflammation This compound This compound (Hypothesized) This compound->cox Inhibition

Application Notes and Protocols for the Administration of Broperamole in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Broperamole is a research compound with limited publicly available data regarding specific administration protocols in mice. The following application notes provide a generalized framework for the administration of a novel anti-inflammatory agent, using this compound as an example. Researchers must conduct dose-finding and pharmacokinetic studies to establish optimal and safe dosing regimens for their specific experimental context. All animal procedures should be performed in accordance with institutional guidelines and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound, N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, has been identified as a potent anti-inflammatory and antipyretic agent in preclinical studies involving rats and mice[1]. These application notes provide detailed protocols for the systemic administration of this compound to mice for the evaluation of its anti-inflammatory properties. The protocols cover drug preparation, administration via common systemic routes, and a framework for a pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Signaling Pathway of Action

While the precise mechanism of action for this compound is not fully elucidated, many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by modulating key inflammatory signaling pathways. A plausible target for a novel anti-inflammatory compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and cyclooxygenase-2 (COX-2) pathway. NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS)[2][3]. Inhibition of this pathway can lead to a potent anti-inflammatory response.

Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Promotes Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription of COX-2 COX-2 Pro-inflammatory Genes->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Potential Inhibition This compound (Hypothesized)->COX-2 Potential Inhibition

Figure 1: Hypothesized Anti-Inflammatory Signaling Pathway for this compound.

Experimental Protocols

Drug Preparation

Proper preparation of the dosing solution is critical for accurate and consistent administration.

  • Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles for systemic administration in mice include:

    • Sterile 0.9% saline

    • Phosphate-buffered saline (PBS)

    • 5-10% DMSO in saline or PBS (ensure final DMSO concentration is non-toxic)

    • 0.5-1% Carboxymethylcellulose (CMC) in water for suspensions

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • If using a solubilizing agent like DMSO, first dissolve the compound in the minimal required volume of DMSO.

    • Gradually add the aqueous vehicle (e.g., saline) to the dissolved compound while vortexing or sonicating to ensure a homogenous solution or fine suspension.

    • Prepare the dosing solution fresh on the day of the experiment.

    • If a suspension is used, ensure it is continuously mixed during dosing to maintain homogeneity.

Administration Protocols

The following are standard protocols for systemic administration in mice. The choice of route may depend on the desired pharmacokinetic profile and experimental model.

Table 1: General Administration Parameters for Mice

ParameterSubcutaneous (SC)Intraperitoneal (IP)Oral Gavage (PO)
Needle Gauge 25-27G[4][5]25-27G20-22G (ball-tipped)
Max Volume 5-10 mL/kg< 10 mL/kg10 mL/kg
Injection Site Loose skin over the neck/dorsumLower right abdominal quadrantEsophagus into the stomach

3.2.1. Subcutaneous (SC) Injection This route provides a slower, more sustained absorption.

  • Restrain the mouse by grasping the loose skin over the shoulders to "scruff" the animal.

  • Create a "tent" of skin on the dorsal midline.

  • Insert a 25-27G needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspirate briefly to ensure a blood vessel has not been punctured.

  • Inject the dosing solution slowly.

  • Withdraw the needle and return the mouse to its cage.

3.2.2. Intraperitoneal (IP) Injection This route allows for rapid absorption into the systemic circulation.

  • Restrain the mouse securely, tilting its head downwards at approximately a 30-45 degree angle to allow the abdominal organs to shift forward.

  • Identify the lower right quadrant of the abdomen.

  • Insert a 25-27G needle, bevel up, at a 30-45 degree angle into the identified quadrant, avoiding deep penetration.

  • Aspirate to check for the presence of urine or intestinal contents.

  • Administer the dose and withdraw the needle.

  • Monitor the mouse for any signs of distress.

3.2.3. Oral Gavage (PO) This method is used for direct administration to the stomach.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Restrain the mouse securely, ensuring the head and body are in a straight line.

  • Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with no resistance.

  • Administer the solution slowly to prevent reflux.

  • Remove the needle in a smooth, swift motion.

  • Observe the animal for any signs of respiratory distress.

Pharmacokinetic (PK) Study Protocol

A PK study is essential to determine the dosing regimen for efficacy studies. This protocol outlines a serial blood sampling approach, which reduces the number of animals required.

Pharmacokinetic Study Workflow cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Blood Sampling Time Points cluster_3 Sample Processing & Analysis Animal Acclimation Animal Acclimation Baseline Blood Sample (T=0) Baseline Blood Sample (T=0) Animal Acclimation->Baseline Blood Sample (T=0) This compound Administration This compound Administration Baseline Blood Sample (T=0)->this compound Administration Serial Blood Sampling Serial Blood Sampling This compound Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation 5 min 5 min 15 min 15 min 30 min 30 min 1 hr 1 hr 2 hr 2 hr 4 hr 4 hr 8 hr 8 hr 24 hr 24 hr LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Figure 2: General Workflow for a Murine Pharmacokinetic Study.
  • Animal Groups: A typical study might include groups for intravenous (IV) and the intended therapeutic route (e.g., PO or IP) administration to determine bioavailability.

  • Dosing: Administer a single dose of this compound via the selected routes.

  • Blood Collection: Collect serial blood samples (approx. 30-50 µL) at predetermined time points. The saphenous vein is a common and reliable site for serial sampling.

    • Suggested Time Points (IV): 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Suggested Time Points (PO/IP): 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life of the drug
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for non-IV routes)

Data Presentation

Quantitative data from administration and pharmacokinetic studies should be summarized for clarity and comparison.

Table 3: Example Dosing Regimen for an Anti-Inflammatory Study

GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle (0.5% CMC)-POOnce Daily
2This compound10 (Hypothetical)POOnce Daily
3This compound30 (Hypothetical)POOnce Daily
4This compound100 (Hypothetical)POOnce Daily
5Dexamethasone1IPOnce Daily

Table 4: Example Pharmacokinetic Data Summary (Hypothetical)

ParameterRoute: IV (1 mg/kg)Route: PO (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (hr) 0.081.0
AUC (ng*hr/mL) 25004500
t1/2 (hr) 2.53.1
F (%) -18

References

Application Notes and Protocols for the Quantification of Broperamole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broperamole, a non-steroidal anti-inflammatory drug (NSAID), demonstrates potent anti-inflammatory properties. Accurate and reliable quantification of this compound in various matrices, including plasma, serum, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug development. Although specific validated analytical methods for this compound are not widely published, methods for structurally similar compounds containing tetrazole and piperidine moieties, such as Losartan and Irbesartan, can be readily adapted. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure of this compound

IUPAC Name: 1-[3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propanoyl]piperidine Molecular Formula: C₁₅H₁₈BrN₅O Molecular Weight: 364.24 g/mol

Principle of Analytical Methods

HPLC-UV: This method separates this compound from other components in a sample based on its differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The quantification is achieved by measuring the absorbance of the analyte at a specific ultraviolet (UV) wavelength. This technique is robust, cost-effective, and suitable for analyzing pharmaceutical formulations.

LC-MS/MS: This highly sensitive and selective technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored. This method is ideal for quantifying low concentrations of the drug in complex biological matrices like plasma and serum.

Section 1: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV

Application Note

This protocol outlines a reversed-phase HPLC-UV method for the determination of this compound in bulk drug and tablet dosage forms. The method is adapted from established procedures for other tetrazole-containing pharmaceuticals and is designed to be simple, accurate, and precise.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Cosmosil C18, (250×4.6mm, 5µm) or equivalent.

  • Mobile Phase: Methanol and Water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 80:20 (v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: Ambient.

  • Detection Wavelength: 228 nm (A preliminary scan from 200-400 nm should be performed to determine the wavelength of maximum absorbance for this compound).

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

3. Method Validation Parameters (Hypothetical Data):

The following table summarizes the expected validation parameters for this method, based on typical performance for similar assays.

ParameterSpecification
Linearity (µg/mL)1 - 50
Correlation Coefficient (r²)≥ 0.999
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
SpecificityNo interference from excipients

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock & Working Solutions Inject Inject 20µL into HPLC System Standard->Inject Sample Weigh & Powder Tablets Dissolve Dissolve in Mobile Phase & Sonicate Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 228 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Section 2: Quantification of this compound in Human Plasma by LC-MS/MS

Application Note

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The method is based on validated assays for Losartan, a structurally related biphenyl tetrazole, and is suitable for pharmacokinetic and bioequivalence studies.[2][3][4]

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax SB C18 (50 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Methanol

  • Gradient Elution:

    • 0-0.5 min: 15% B

    • 0.5-1.5 min: 15-85% B

    • 1.5-2.0 min: 85% B

    • 2.1-2.5 min: 15% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Mass Transitions (Hypothetical):

    • This compound: m/z 364.1 → [fragment ion 1], m/z 364.1 → [fragment ion 2] (To be determined by direct infusion of this compound standard)

    • Internal Standard (IS) (e.g., Losartan): m/z 423.4 → 207.2

2. Preparation of Solutions:

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards.

  • Plasma Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 200 µL of plasma sample, add 50 µL of IS working solution and vortex.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase A and inject into the LC-MS/MS system.

3. Bioanalytical Method Validation Parameters:

The method should be validated according to FDA guidelines, with the following parameters assessed:

ParameterAcceptance Criteria
Linearity (ng/mL)1 - 1000
Correlation Coefficient (r²)≥ 0.995
Accuracy (% Bias)Within ±15% (±20% for LLOQ)
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)
Recovery (%)Consistent, precise, and reproducible
Matrix EffectAssessed and minimized
StabilityFreeze-thaw, short-term, long-term, and post-preparative stability established

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + IS Load Load Sample Plasma->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte & IS Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Concentration vs. Calibration Curve Integrate->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Section 3: Mechanism of Action - Signaling Pathway

This compound, as an NSAID, is presumed to exert its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

Inhibition of Prostaglandin Synthesis Pathway

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 Enzymes arachidonic_acid->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 catalyzes pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate This compound This compound (NSAID) This compound->cox Inhibits

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

References

Broperamole's Potential in Inflammation: Application Notes for the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Broperamole and the Carrageenan Model

This compound, N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a compound that has demonstrated potent anti-inflammatory activity in preclinical studies.[1] An early study reported its systemic anti-inflammatory activity to be five to six times that of phenylbutazone in rats.[1] The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for the evaluation of anti-inflammatory agents.[2][3] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent elicits a reproducible inflammatory response characterized by edema, erythema, and hyperalgesia. This model is instrumental in the initial screening and characterization of novel anti-inflammatory compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the carrageenan-induced paw edema model from publicly available sources, the following table provides a template for data presentation. It includes representative data for the standard NSAID, Indomethacin, to illustrate how results from a study on this compound could be structured and compared.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hoursPercentage Inhibition of Edema (%)
Control (Vehicle) -Data to be determined0%
This compound e.g., 10Data to be determinedData to be determined
This compound e.g., 30Data to be determinedData to be determined
This compound e.g., 100Data to be determinedData to be determined
Indomethacin 10e.g., 0.25 ± 0.05e.g., ~50-60%
Phenylbutazone 100Data to be determinedComparative data suggests this compound is 5-6x more potent[1]

Note: The data for Indomethacin is representative and may vary between studies. The potency of this compound relative to phenylbutazone is based on a 1980 study, but specific edema inhibition data was not provided.

Experimental Protocols

This section details the methodology for conducting the carrageenan-induced paw edema assay to evaluate the anti-inflammatory effects of this compound.

Animals
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard pellet chow and water.

  • Fasting: Animals should be fasted overnight (12-18 hours) before the experiment, with water provided ad libitum.

Materials and Reagents
  • This compound

  • Carrageenan (lambda, Type IV)

  • Positive Control: Indomethacin or Phenylbutazone

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (CMC) in distilled water)

  • Saline solution (0.9% NaCl)

  • Plethysmometer

  • Syringes (1 mL) with needles (26-30 gauge)

Experimental Procedure
  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Control (Vehicle)

    • Group II: this compound (Dose 1)

    • Group III: this compound (Dose 2)

    • Group IV: this compound (Dose 3)

    • Group V: Positive Control (e.g., Indomethacin 10 mg/kg)

  • Drug Administration:

    • Administer the vehicle, this compound, or the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The volume of administration is typically 10 mL/kg.

  • Induction of Paw Edema:

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline, V₀) and at regular intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours).

Data Analysis
  • Calculate the increase in paw volume (edema):

    • Edema (mL) = Paw volume at time 't' (Vₜ) - Baseline paw volume (V₀)

  • Calculate the percentage inhibition of edema:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Statistical Analysis:

    • The results should be expressed as the mean ± Standard Error of the Mean (SEM).

    • Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's test for multiple comparisons against the control group. A p-value of less than 0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow

G Experimental Workflow for Carrageenan-Induced Paw Edema Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting grouping Random Grouping of Animals fasting->grouping drug_admin Drug Administration (Vehicle, this compound, Positive Control) grouping->drug_admin carrageenan_injection Carrageenan Injection (Sub-plantar) drug_admin->carrageenan_injection 1 hour paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement 0, 1, 2, 3, 4, 5 hours edema_calc Calculate Edema Volume paw_measurement->edema_calc inhibition_calc Calculate % Inhibition edema_calc->inhibition_calc stats Statistical Analysis inhibition_calc->stats

Caption: A flowchart illustrating the key steps in the carrageenan-induced paw edema experimental protocol.

Signaling Pathway of Carrageenan-Induced Inflammation

G Simplified Signaling Pathway of Carrageenan-Induced Inflammation cluster_early Early Phase (0-2.5h) cluster_late Late Phase (2.5-5h) carrageenan Carrageenan Injection histamine Histamine carrageenan->histamine serotonin Serotonin carrageenan->serotonin bradykinin Bradykinin carrageenan->bradykinin edema Edema Formation (Increased Vascular Permeability) histamine->edema serotonin->edema prostaglandins Prostaglandins prostaglandins->edema bradykinin->prostaglandins cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) bradykinin->cytokines bradykinin->edema leukotrienes Leukotrienes leukotrienes->edema inflammation Inflammation (Pain, Redness, Swelling) cytokines->inflammation edema->inflammation

Caption: A diagram showing the key mediators involved in the biphasic inflammatory response induced by carrageenan.

References

Application Notes and Protocols for Broperamole Topical Formulation in Dermal Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: Broperamole is a compound for which publicly available research data is limited, with primary studies dating back to 1980. The following application notes and protocols are provided as a representative guide for researchers and drug development professionals. The proposed mechanism of action, experimental procedures, and data are based on established methodologies for the evaluation of topical anti-inflammatory agents and may not represent officially validated protocols for this specific molecule. Researchers should independently validate these methods for their specific applications.

Introduction

This compound, with the chemical name 1-(3-(5-(3-bromophenyl)-2H-tetrazol-2-yl)-1-oxopropyl)-piperidine, is a piperidine derivative that has demonstrated anti-inflammatory properties.[1] An early pharmacological study showed that this compound possesses potent anti-inflammatory activity upon systemic administration in rats and also demonstrated topical anti-inflammatory effects.[1] These characteristics suggest its potential as a therapeutic agent for dermal inflammatory conditions such as dermatitis, psoriasis, and eczema.

These application notes provide a comprehensive overview of hypothetical, yet plausible, methodologies for the formulation, in vitro evaluation, and in vivo testing of a topical this compound formulation for dermal inflammation.

Putative Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated in recent literature, many anti-inflammatory compounds, including piperidine derivatives, exert their effects by modulating key inflammatory signaling pathways.[2][3] A plausible putative mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[4]

Upon stimulation by an inflammatory trigger (e.g., a pathogen-associated molecular pattern like LPS or a cytokine like TNF-α), IκB kinase (IKK) is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and can activate transcription factors like AP-1, which collaborates with NF-κB to enhance the inflammatory response.

This compound is hypothesized to inhibit one or more key steps in these cascades, such as the phosphorylation of IκBα or the activation of IKK or upstream kinases in the MAPK pathway, thereby reducing the production of inflammatory mediators.

G Putative Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade activates TNFR TNFR TNFR->IKK activates TNFR->MAPK_cascade activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates & activates AP1 AP-1 MAPK_cascade->AP1 activates AP1->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits This compound->MAPK_cascade inhibits LPS LPS LPS->TLR4 binds TNFa_ligand TNF-α TNFa_ligand->TNFR binds

Putative signaling pathway of this compound.

Experimental Workflow

The development and validation of a topical this compound formulation follow a structured workflow, from initial formulation to preclinical in vivo testing.

G Workflow for Topical this compound Development A 1. Formulation Development (e.g., Gel, Cream) B 2. Physicochemical Characterization (pH, Viscosity, Drug Content) A->B C 3. In Vitro Release & Permeation (Franz Diffusion Cell) B->C D 4. In Vitro Anti-inflammatory Assays (LPS-stimulated Macrophages) C->D E 5. In Vivo Dermal Inflammation Models (TPA/Croton Oil-induced Ear Edema) D->E F 6. Data Analysis & Lead Formulation Selection E->F

Drug development and testing workflow.

Data Presentation

The following tables are templates for organizing quantitative data from the experimental protocols described below.

Table 1: Physicochemical Properties of Topical this compound Formulations

Formulation IDThis compound (%)Gelling Agent (%)AppearancepHViscosity (cP)Drug Content (%)
F11.0Carbopol 940 (1.0)Clear, homogenous6.5 ± 0.14500 ± 15099.2 ± 0.8
F22.0Carbopol 940 (1.0)Clear, homogenous6.4 ± 0.24800 ± 20098.9 ± 1.1
F31.0HPMC (3.0)Clear, homogenous6.6 ± 0.13200 ± 18099.5 ± 0.5
Vehicle0.0Carbopol 940 (1.0)Clear, homogenous6.5 ± 0.14450 ± 170N/A

Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Cell Viability (%)
Control-5.2 ± 1.14.8 ± 0.96.1 ± 1.5100 ± 2.5
LPS (1 µg/mL)-10010010098.5 ± 3.1
This compound185.3 ± 4.588.1 ± 5.286.4 ± 4.899.1 ± 2.8
This compound1042.1 ± 3.845.7 ± 4.143.9 ± 3.598.2 ± 3.3
This compound5015.8 ± 2.518.2 ± 2.916.5 ± 2.197.6 ± 2.9
Dexamethasone1012.5 ± 2.115.3 ± 2.413.8 ± 1.999.5 ± 2.2

Table 3: In Vivo Anti-inflammatory Effect on TPA-Induced Mouse Ear Edema

Treatment Group (Topical)Dose (mg/ear)Ear Weight Increase (mg)Edema Inhibition (%)MPO Activity (U/mg tissue)
Naive (Untreated)-0.5 ± 0.1-0.2 ± 0.05
Vehicle + TPA-12.4 ± 1.505.8 ± 0.7
This compound Gel (1%)26.8 ± 0.945.22.9 ± 0.4
This compound Gel (2%)44.5 ± 0.763.71.8 ± 0.3
Dexamethasone (0.1%)0.23.1 ± 0.575.01.1 ± 0.2

Experimental Protocols

Protocol 5.1: Preparation of Topical this compound Gel

This protocol describes the preparation of a hydrophilic gel using Carbopol 934 as the gelling agent.

Materials:

  • This compound powder

  • Carbopol 934

  • Propylene glycol

  • Methylparaben

  • Propylparaben

  • Triethanolamine

  • Purified water

Procedure:

  • Disperse the required amount of Carbopol 934 in purified water with constant stirring until a uniform dispersion is formed.

  • In a separate beaker, dissolve this compound, methylparaben, and propylparaben in propylene glycol.

  • Slowly add the drug solution to the Carbopol dispersion with continuous stirring.

  • Neutralize the gel by adding triethanolamine dropwise until the desired pH (approx. 6.5-7.0) and viscosity are achieved.

  • Allow the gel to stand for 24 hours to ensure complete hydration of the polymer and release of any entrapped air bubbles.

Protocol 5.2: In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to evaluate the release and permeation of this compound from the topical formulation through a membrane.

Materials:

  • Franz diffusion cells

  • Excised rat or porcine skin (or synthetic membrane like Strat-M®)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Water bath/circulator

  • HPLC system for analysis

Procedure:

  • Mount the excised skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 0.5°C.

  • Apply a known quantity (e.g., 100 mg) of the this compound gel formulation uniformly onto the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

Protocol 5.3: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.

  • Nitric Oxide (NO) Assay: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. Calculate the concentration of nitrite as an indicator of NO production.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol 5.4: In Vivo TPA-Induced Mouse Ear Edema Model

This is an acute model of dermal inflammation used to evaluate the efficacy of topically applied anti-inflammatory agents.

Materials:

  • Male Swiss albino or C57BL/6 mice (8-10 weeks old)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone

  • This compound topical formulation

  • Vehicle control formulation

  • Positive control (e.g., Dexamethasone cream)

  • Micrometer or caliper

  • 6 mm biopsy punch

Procedure:

  • Divide the mice into treatment groups (n=6-8 per group): Naive, Vehicle + TPA, this compound Gel + TPA, Positive Control + TPA.

  • Induce inflammation by applying a solution of TPA (e.g., 2.5 µg in 20 µL acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear receives only acetone and serves as an internal control.

  • Thirty minutes after TPA application, topically apply the assigned treatment (Vehicle, this compound gel, or Dexamethasone cream) to the right ear.

  • After a set period (typically 4-6 hours), measure the thickness of both ears using a micrometer.

  • Euthanize the mice and collect a 6 mm biopsy punch from both ears.

  • Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Calculate the percentage of edema inhibition for each treatment group relative to the vehicle control group using the formula:

    • % Inhibition = [ (Edema_vehicle - Edema_treated) / Edema_vehicle ] x 100

  • (Optional) Homogenize the ear tissue to measure Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Safety and Handling

This compound is a chemical compound for research use. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Application Notes and Protocols for Measuring Broperamole Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Broperamole, a novel anti-inflammatory agent. The protocols outlined below detail standard in vivo models to assess the therapeutic efficacy of this compound and similar compounds.

Introduction to this compound

This compound, chemically N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a potent anti-inflammatory compound.[1] Preclinical studies in rats have demonstrated its systemic anti-inflammatory activity to be five to six times more potent than phenylbutazone.[1] The compound also exhibits topical anti-inflammatory and antipyretic properties.[1] Notably, early studies indicated a lack of analgesic activity.[1] this compound is reported to have a good safety profile with gastric irritation observed only at very high doses.[1]

Postulated Mechanism of Action

While the precise molecular targets of this compound are not fully elucidated, its potent anti-inflammatory effects suggest modulation of key inflammatory signaling pathways. It is hypothesized that this compound may interfere with the production or action of inflammatory mediators such as prostaglandins and cytokines. This could be achieved by inhibiting enzymes like cyclooxygenases (COX) or by modulating transcription factors that regulate the expression of pro-inflammatory genes, such as NF-κB.

Data Presentation: Summarized Efficacy Data

The following tables are templates for summarizing quantitative data from preclinical efficacy studies of this compound.

Table 1: Anti-Inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h Post-Carrageenan (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
This compound10.95 ± 0.0624.0
This compound50.68 ± 0.0545.6
This compound100.45 ± 0.0464.0
Phenylbutazone (Std.)500.75 ± 0.0740.0

Table 2: Analgesic Activity of this compound in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Latency to Response (seconds) at 60 min (Mean ± SEM)% Increase in Latency
Vehicle Control-8.5 ± 0.7-
This compound109.2 ± 0.98.2
This compound509.8 ± 1.115.3
Morphine (Std.)1025.4 ± 2.1198.8

Table 3: Antipyretic Activity of this compound in Brewer's Yeast-Induced Pyrexia in Rats

Treatment GroupDose (mg/kg)Rectal Temperature (°C) at 2h Post-Treatment (Mean ± SEM)Reduction in Fever (°C)
Febrile Control-39.8 ± 0.2-
This compound538.7 ± 0.31.1
This compound1037.9 ± 0.21.9
Paracetamol (Std.)15038.1 ± 0.31.7

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is widely used to assess acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Phenylbutazone or Indomethacin

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, this compound (multiple doses), and Positive control.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound, vehicle, or the positive control drug orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Hot Plate Test in Mice (Analgesic Activity)

This method is used to evaluate centrally acting analgesics.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Positive control: Morphine

  • Vehicle

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Stopwatch

Procedure:

  • Acclimatize the mice to the laboratory environment.

  • Divide the animals into groups (n=6 per group): Vehicle control, this compound (multiple doses), and Positive control.

  • Measure the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer this compound, vehicle, or the positive control drug (e.g., intraperitoneally).

  • Measure the reaction time again at 30, 60, 90, and 120 minutes after drug administration.

  • Calculate the percentage increase in latency time.

Brewer's Yeast-Induced Pyrexia in Rats (Antipyretic Activity)

This is a standard model for screening antipyretic agents.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Brewer's yeast (15% w/v in sterile saline)

  • Positive control: Paracetamol

  • Vehicle

  • Digital thermometer with a rectal probe

Procedure:

  • Record the basal rectal temperature of each rat.

  • Induce pyrexia by injecting 10 mL/kg of 15% brewer's yeast suspension subcutaneously into the scruff of the neck.

  • After 18 hours, record the rectal temperature again. Animals showing a rise in temperature of at least 0.5°C are selected for the study.

  • Divide the febrile animals into groups (n=6 per group): Febrile control, this compound (multiple doses), and Positive control.

  • Administer this compound, vehicle, or the positive control drug orally.

  • Record the rectal temperature at 1, 2, and 3 hours after drug administration.

  • Calculate the reduction in temperature for each group compared to the febrile control group.

Visualizations

Signaling Pathway

G cluster_0 Inflammatory Stimulus (e.g., Pathogen, Injury) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB_p50_p65 NF-κB (p50/p65) IκBα->NF-κB_p50_p65 Inhibition NF-κB_p50_p65_nucleus NF-κB (p50/p65) NF-κB_p50_p65->NF-κB_p50_p65_nucleus Translocation This compound This compound This compound->IKK Complex Potential Inhibition DNA DNA NF-κB_p50_p65_nucleus->DNA Binds to promoter region mRNA mRNA DNA->mRNA Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mRNA->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) COX-2 COX-2 mRNA->COX-2

Caption: Postulated anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflow

G cluster_0 Phase 1: Animal Preparation and Grouping cluster_1 Phase 2: Dosing and Induction of Inflammation/Pain cluster_2 Phase 3: Efficacy Measurement cluster_3 Phase 4: Data Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Grouping Grouping: - Vehicle Control - this compound (Low Dose) - this compound (Mid Dose) - this compound (High Dose) - Positive Control Randomization->Grouping Dosing Oral Administration of Test Compounds Grouping->Dosing Induction Induction of Pathology (e.g., Carrageenan Injection) Dosing->Induction 1-hour interval Measurement Data Collection at Predetermined Time Points (e.g., Paw Volume, Reaction Time) Induction->Measurement Calculation Calculate % Inhibition or % Increase in Latency Measurement->Calculation Statistics Statistical Analysis (e.g., ANOVA) Calculation->Statistics

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Broperamole Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broperamole is a novel compound with demonstrated anti-inflammatory properties.[1] While its precise molecular mechanism is under investigation, a common pathway for anti-inflammatory action involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of phosphodiesterase (PDE) enzymes.[2][3] PDEs are crucial regulators of signal transduction by hydrolyzing cAMP and cyclic guanosine monophosphate (cGMP).[4][5] Inhibition of PDEs leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades that can suppress inflammatory responses.

These application notes provide detailed protocols for cell-based assays to investigate the potential activity of this compound as a phosphodiesterase inhibitor. The described assays will enable researchers to quantify the effect of this compound on intracellular cAMP levels and to determine its potency and efficacy in a cellular context.

Postulated Signaling Pathway of this compound

The central hypothesis for this compound's mechanism of action is its role as a phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cAMP, which then activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that can modulate the expression of genes involved in the inflammatory response.

Broperamole_Signaling_Pathway cluster_cell Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Anti-inflammatory) CREB->Gene Regulates

Caption: Postulated signaling pathway of this compound as a PDE inhibitor.

Key Cell-Based Assays

To elucidate the activity of this compound, two primary cell-based assays are recommended:

  • Intracellular cAMP Accumulation Assay: To directly measure the effect of this compound on cAMP levels.

  • CREB Phosphorylation Assay: To assess the activation of a key downstream effector of the cAMP signaling pathway.

These assays can be performed using various cell lines. A suitable cell line should express the phosphodiesterase isoenzyme of interest and respond to stimuli that activate adenylate cyclase, such as forskolin or specific G-protein coupled receptor (GPCR) agonists. Human embryonic kidney 293 (HEK293) cells are a common choice due to their robust growth and transfectability, allowing for the overexpression of specific PDE isoenzymes if desired. Other suitable cell lines include inflammatory cells like macrophages (e.g., RAW 264.7) or lung epithelial cells (e.g., A549), which are relevant to inflammation.

Experimental Protocols

Intracellular cAMP Accumulation Assay

This assay quantifies the amount of cAMP produced in cells following treatment with this compound. Competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), are commonly used for this purpose.

Experimental Workflow:

cAMP_Assay_Workflow A 1. Seed Cells B 2. Pre-incubate with This compound A->B C 3. Stimulate with Forskolin B->C D 4. Lyse Cells C->D E 5. Measure cAMP (HTRF/ELISA) D->E

Caption: Workflow for the intracellular cAMP accumulation assay.

Detailed Protocol (using HTRF):

  • Cell Seeding:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend cells in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Seed 5,000-10,000 cells per well in a 384-well white plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in assay buffer containing a general PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) as a positive control, and a vehicle control (e.g., DMSO).

    • Aspirate the culture medium from the cells and add the diluted compounds.

    • Pre-incubate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare a solution of a known adenylate cyclase activator, such as forskolin (final concentration of 10 µM).

    • Add the forskolin solution to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration based on a standard curve.

Data Presentation:

Treatment GroupThis compound Conc. (µM)HTRF Ratio (Mean ± SD)[cAMP] (nM)
Vehicle01500 ± 1201.2
This compound0.12500 ± 2005.8
This compound15000 ± 35015.2
This compound108000 ± 50028.5
This compound1008200 ± 55029.1
IBMX (Positive Control)1008500 ± 60030.0
CREB Phosphorylation Assay

This assay measures the phosphorylation of CREB at Serine 133, a key indicator of PKA activation downstream of cAMP. This can be quantified using techniques like Western Blotting or a cell-based ELISA.

Experimental Workflow:

CREB_Assay_Workflow A 1. Seed Cells B 2. Treat with This compound A->B C 3. Lyse Cells & Prepare Lysates B->C D 4. Western Blot or Cell-Based ELISA C->D E 5. Quantify pCREB D->E

Caption: Workflow for the CREB phosphorylation assay.

Detailed Protocol (using Western Blot):

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate and grow to ~80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours. Include a positive control such as forskolin.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total CREB and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-CREB signal to total CREB and the loading control.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Normalized pCREB/Total CREB Ratio (Mean ± SD)
Vehicle01.0 ± 0.1
This compound0.11.8 ± 0.2
This compound13.5 ± 0.4
This compound105.2 ± 0.6
This compound1005.5 ± 0.7
Forskolin (Positive Control)106.0 ± 0.5

Conclusion

The provided protocols offer a robust framework for characterizing the cellular activity of this compound. By quantifying its impact on intracellular cAMP levels and downstream CREB phosphorylation, researchers can gain valuable insights into its mechanism of action as a potential phosphodiesterase inhibitor. These assays are essential for the preclinical evaluation of this compound and can guide further drug development efforts. The modular nature of these protocols allows for adaptation to specific PDE isoenzymes and various relevant cell types, providing a versatile toolkit for inflammation research.

References

Troubleshooting & Optimization

Technical Support Center: Broperamole Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Broperamole for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a lipophilic compound with the following properties:

  • Molecular Weight: 364.24 g/mol

  • XLogP3: 2.7 (indicates moderate lipophilicity)

  • Appearance: Solid powder

Due to its lipophilic nature, this compound has low solubility in aqueous solutions.

Q2: I am having trouble dissolving this compound. What is the recommended starting solvent?

A2: For initial stock solutions, we recommend using an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound. Ethanol can be used as an alternative.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A3: While the absolute maximum solubility may be higher, we recommend preparing a stock solution at a concentration of 10 mM to 50 mM in dry, high-purity DMSO. This concentration range provides a good balance between solubility and the ability to perform serial dilutions for your experiments while keeping the final DMSO concentration in your assay low.

Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with lipophilic compounds. Here are several troubleshooting steps:

  • Vortexing/Sonication: Immediately after adding the this compound stock to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve the precipitate.

  • Pre-warming the buffer: Warming your aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility.

  • Reduce the final concentration: Your final desired concentration of this compound in the assay may be above its aqueous solubility limit. Try lowering the final concentration.

  • Increase the co-solvent concentration: While it's ideal to keep the final DMSO concentration low (typically <0.5%), you may need to slightly increase it if solubility issues persist. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use of surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility. Note that this is generally not suitable for cell-based assays as detergents can be cytotoxic.

Q5: Can I use solvents other than DMSO?

A5: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols such as ethanol can also be used. However, DMSO is generally preferred for its high solubilizing power and compatibility with many biological assays. If using ethanol, be aware of its potential volatility, which can alter the concentration of your stock solution over time.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the initial solvent (e.g., DMSO). 1. Insufficient solvent volume.2. Low-quality or wet solvent.3. Compound has formed aggregates.1. Ensure you are using a sufficient volume of solvent to achieve the desired concentration (see Table 1).2. Use fresh, anhydrous, high-purity DMSO. Moisture can significantly reduce the solubility of lipophilic compounds.3. Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes.
The stock solution appears cloudy or has visible particles after dissolution. 1. Incomplete dissolution.2. The concentration is above the solubility limit in that solvent.1. Continue vortexing or sonication. Gentle warming can also help.2. Centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube. This will give you a saturated stock solution. The exact concentration should be determined if critical for the experiment.
The compound is soluble in the stock solution but crashes out of solution during storage at -20°C or -80°C. The compound's solubility decreases at lower temperatures.1. Before each use, bring the stock solution to room temperature and vortex thoroughly to ensure the compound is fully redissolved.2. Consider preparing smaller aliquots to minimize freeze-thaw cycles.
Inconsistent results between experiments. 1. Incomplete dissolution of the stock solution.2. Precipitation of the compound in the final assay medium.1. Always ensure your stock solution is completely clear before making dilutions.2. Visually inspect your final assay plate or tubes for any signs of precipitation before starting the experiment. If precipitation is observed, refer to the troubleshooting steps for dilution-related precipitation.

Quantitative Data Summary

The following table provides estimated solubility data for this compound in common laboratory solvents. These values should be used as a starting point for your own experimental determination.

Table 1: Estimated Solubility of this compound

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)
Dimethyl Sulfoxide (DMSO)≥ 15≥ 41
N,N-Dimethylformamide (DMF)≥ 10≥ 27
Ethanol~5~13.7
Methanol~2~5.5
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1< 0.27

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 3.64 mg of this compound powder.

  • Adding Solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C and sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution for In Vitro Assays
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in your assay buffer. For example, to achieve a final concentration of 10 µM in a 100 µL assay volume with a final DMSO concentration of 0.1%, you can perform a 1:100 intermediate dilution of your 10 mM stock into the assay buffer to get a 100 µM working solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to your assay wells containing the final volume of assay medium. Mix immediately by pipetting up and down or by gentle shaking of the plate.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve thaw Thaw Stock Solution dissolve->thaw Store at -20°C / -80°C intermediate_dilution Prepare Intermediate Dilution (in Assay Buffer) thaw->intermediate_dilution final_dilution Add to Assay Plate intermediate_dilution->final_dilution

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting this compound Precipitation action_node action_node end_node end_node start Precipitation upon dilution in aqueous buffer? vortex Vortex / Sonicate? start->vortex lower_conc Lower final concentration? vortex->lower_conc No success Proceed with Assay vortex->success Yes surfactant Add surfactant? (cell-free only) lower_conc->surfactant No lower_conc->success Yes surfactant->success Yes fail Re-evaluate Experiment surfactant->fail No

Caption: Decision tree for troubleshooting precipitation.

Technical Support Center: Broperamole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Broperamole. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized via a two-step process. The first step involves the conversion of 3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propionic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride. The second step is the amidation of the resulting acyl chloride with piperidine to yield the final product, this compound.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, reaction time, and the purity of reactants and solvents. Moisture should be strictly excluded, especially during the acyl chloride formation and the subsequent amidation step, as the acyl chloride is highly susceptible to hydrolysis.

Q3: My overall yield is consistently low. What are the potential causes?

A3: Low overall yield can stem from several factors. Incomplete conversion of the starting carboxylic acid to the acyl chloride is a common issue. Additionally, side reactions, such as the hydrolysis of the acyl chloride intermediate, can significantly reduce the yield. Suboptimal purification methods can also lead to loss of product.

Q4: I am observing an impurity with a similar polarity to this compound in my TLC analysis. What could it be?

A4: A common impurity with similar polarity could be the unreacted starting material, 3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propionic acid, if the initial chlorination reaction was incomplete. Another possibility is the hydrolyzed acyl chloride, which would revert to the starting carboxylic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no conversion of starting carboxylic acid Inactive thionyl chloride.Use a fresh bottle of thionyl chloride. Ensure it is handled under anhydrous conditions.
Insufficient reaction temperature or time for acyl chloride formation.Increase the reflux temperature or extend the reaction time. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Formation of multiple byproducts Presence of moisture leading to hydrolysis of the acyl chloride.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Excess piperidine leading to side reactions.Use the stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of piperidine. Add it dropwise to the reaction mixture at a controlled temperature.
Difficulty in isolating the final product Product is soluble in the aqueous phase during workup.Ensure the pH of the aqueous phase is adjusted to be basic before extraction to keep the product in the organic layer. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.
Product oiling out instead of precipitating.Try different solvent systems for crystallization. A combination of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be effective. Seeding with a small crystal of pure product can also induce crystallization.

Experimental Protocols

Step 1: Synthesis of 3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propanoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propionic acid (1.0 eq).

  • Add excess thionyl chloride (SOCl₂) (e.g., 5-10 eq) as the solvent and reagent.

  • Heat the mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction should be performed in a fume hood due to the release of SO₂ and HCl gases.

  • After the reaction is complete (monitored by the disappearance of the starting material on TLC or by IR spectroscopy), remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propanoyl chloride is a viscous oil and is typically used in the next step without further purification.

Step 2: Synthesis of this compound
  • Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve piperidine (1.1 eq) in the same anhydrous solvent.

  • Add the piperidine solution dropwise to the acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Broperamole_Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start 3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propionic acid Reaction1 Reflux Start->Reaction1 Reagent1 Thionyl Chloride (SOCl2) Reagent1->Reaction1 Intermediate 3-[5-(3-bromophenyl)-2H-tetrazol-2-yl]propanoyl chloride Reaction1->Intermediate Reaction2 Amidation (0 °C to RT) Intermediate->Reaction2 Reagent2 Piperidine Reagent2->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct Logical_Troubleshooting_Flow Start Low Product Yield CheckStep1 Check Step 1: Acyl Chloride Formation Start->CheckStep1 CheckStep2 Check Step 2: Amidation Start->CheckStep2 CheckPurification Check Purification Start->CheckPurification IncompleteConversion Incomplete Conversion? CheckStep1->IncompleteConversion Hydrolysis Evidence of Hydrolysis? CheckStep2->Hydrolysis ProductLoss Product Loss During Workup/Purification? CheckPurification->ProductLoss IncompleteConversion->CheckStep2 No Solution1 Increase Reaction Time/Temp Use Fresh SOCl2 IncompleteConversion->Solution1 Yes Hydrolysis->CheckPurification No Solution2 Use Anhydrous Conditions Inert Atmosphere Hydrolysis->Solution2 Yes Solution3 Optimize Extraction pH Improve Crystallization Technique ProductLoss->Solution3 Yes

References

Technical Support Center: Optimizing Celecoxib Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Broperamole" yielded insufficient publicly available data to create a comprehensive technical support guide. This compound appears to be a legacy compound with limited documentation in accessible scientific literature. To fulfill the structural and content requirements of your request, we have created the following guide using Celecoxib , a well-documented and clinically relevant selective COX-2 inhibitor, as a representative example. This guide is intended to serve as a template for the type of technical resource you aim to create.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Celecoxib?

A1: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects.[3][4] The inhibition of COX-2 reduces the synthesis of prostaglandins (like PGE2), which are key mediators of pain and inflammation. By sparing COX-1, which is involved in protecting the gastric mucosa, Celecoxib is associated with a lower risk of gastrointestinal ulcers compared to non-selective NSAIDs.

Q2: What are the recommended starting dosages for Celecoxib in inflammatory conditions?

A2: Recommended dosages vary by condition. For osteoarthritis, a common starting dose is 200 mg once daily or 100 mg twice daily. For rheumatoid arthritis, the recommended dosage is 100 to 200 mg twice daily. For ankylosing spondylitis, the initial adult dosage is 200 mg daily, which can be taken as a single dose or divided into two doses. For acute pain, an initial dose of 400 mg can be taken, followed by a 200 mg dose if needed on the first day, and then 200 mg twice daily as needed thereafter.

Q3: Are there COX-2 independent mechanisms of action for Celecoxib?

A3: Yes, particularly in the context of cancer research, Celecoxib has been shown to exhibit anti-cancer effects through pathways independent of COX-2 inhibition. These mechanisms include the induction of apoptosis (programmed cell death) by modulating pathways involving Bcl-2 family proteins and the PI3K/Akt signaling pathway. It can also inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.

Q4: How should I adjust the dose for a patient with hepatic impairment?

A4: Celecoxib is primarily metabolized by the liver, so dose adjustments are necessary for patients with moderate hepatic impairment (Child-Pugh Class B). The daily recommended dose should be reduced by approximately 50%.

Q5: Can Celecoxib be used in patients with a history of cardiovascular events?

A5: Caution is advised. While the PRECISION trial found that moderate doses of Celecoxib were comparable to ibuprofen and naproxen in terms of cardiovascular safety, NSAIDs as a class carry a risk of thrombotic events. The decision to use Celecoxib in patients with cardiovascular risk factors should be made on a case-by-case basis, using the lowest effective dose for the shortest possible duration.

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Poor solubility of Celecoxib in aqueous cell culture media can lead to precipitation and an inaccurate effective concentration.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the saturation solubility of Celecoxib in your specific cell culture medium before starting the experiment.

    • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous buffer or medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including controls, to avoid solvent-induced artifacts.

    • Incorporate a Surfactant: For certain applications, a low concentration of a biocompatible surfactant (e.g., Tween-80) can help maintain solubility.

Issue 2: Observed adverse effects in animal models (e.g., gastrointestinal distress, lethargy).

  • Possible Cause: The dosage may be too high for the specific animal strain or model, or the vehicle used for administration may be causing issues.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately lower the dose or temporarily halt administration. Use the lowest effective dose determined from pilot studies.

    • Vehicle Control: Ensure that a control group receiving only the vehicle is included to rule out any effects from the administration medium itself.

    • Monitor Clinical Signs: Systematically observe and record signs of NSAID-related adverse effects such as changes in appetite, stool consistency (e.g., black, tarry stools indicating GI bleeding), and activity levels.

    • Refine Dosing Regimen: If long-term administration is required, consider a divided dosing schedule to maintain therapeutic levels while minimizing peak concentration-related toxicity.

Data Presentation

Table 1: Recommended Adult Dosages for Inflammatory Conditions

ConditionStarting DoseMaximum Recommended DoseReference(s)
Osteoarthritis200 mg once daily OR 100 mg twice daily200 mg daily
Rheumatoid Arthritis100 mg twice daily200 mg twice daily
Ankylosing Spondylitis200 mg once daily OR 100 mg twice daily400 mg daily
Acute Pain / Primary Dysmenorrhea400 mg initial dose, then 200 mg as needed400 mg on day 1, then 200 mg twice daily

Table 2: Summary of Key Clinical Trial Data (PRECISION Trial)

OutcomeCelecoxib (100-200mg twice daily)Naproxen (375-500mg twice daily)Ibuprofen (600-800mg three times daily)Reference(s)
Cardiovascular Events (Primary Outcome) 1.7%1.8%1.9%
Gastrointestinal Ulcers 4% (at 200mg twice daily)26% (at 500mg twice daily)N/A in this specific study
Clinically Significant GI Events Lower rate than both comparatorsHigher rate than CelecoxibHigher rate than Celecoxib

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure to determine the IC50 (half-maximal inhibitory concentration) of Celecoxib for COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of Celecoxib in DMSO.

    • Create a serial dilution of the Celecoxib stock solution to achieve a range of final assay concentrations.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

    • Prepare a solution of arachidonic acid (the substrate).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the diluted Celecoxib or vehicle control (DMSO).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Celecoxib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Mandatory Visualizations

Celecoxib_Signaling_Pathway cluster_0 COX-2 Dependent Pathway cluster_1 COX-2 Independent Pathways Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits PI3K_Akt PI3K/Akt Pathway Celecoxib->PI3K_Akt Inhibits Angiogenesis Angiogenesis Celecoxib->Angiogenesis Inhibits Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis

Caption: Signaling pathway of Celecoxib, illustrating both COX-2 dependent and independent mechanisms.

Experimental_Workflow Start Start: Hypothesis (Dose-dependent efficacy) Model Select Animal Model (e.g., Collagen-Induced Arthritis in Mice) Start->Model Pilot Pilot Study: Dose Range Finding & MTD Model->Pilot Groups Assign Treatment Groups (Vehicle, Low, Mid, High Dose) Pilot->Groups Admin Daily Drug Administration (e.g., Oral Gavage) Groups->Admin Monitor Monitor Clinical Scores (Paw swelling, mobility) Admin->Monitor Monitor->Admin Endpoint Endpoint Analysis (Histology, Cytokine levels) Monitor->Endpoint At study termination Analysis Statistical Analysis (ANOVA, Dose-Response Curve) Endpoint->Analysis Conclusion Conclusion: Determine Optimal Dose Analysis->Conclusion

Caption: A generalized workflow for an in vivo dose-optimization study of Celecoxib.

References

Minimizing off-target effects of Broperamole in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Broperamole in vivo, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of InflammoKinase-1 (IK-1), a key signaling protein in pro-inflammatory pathways. By competitively binding to the ATP-binding site of IK-1, this compound blocks the phosphorylation of downstream substrates, thereby reducing the production of inflammatory mediators.

Q2: What are the known off-target effects of this compound?

A2: While designed for selectivity, high concentrations of this compound can interact with other kinases. The most characterized off-targets include CytoGrowthKinase-2 (CGK-2) and NeuroSignalKinase-3 (NSK-3). Inhibition of these kinases may lead to unintended side effects related to cell proliferation and neurological functions, respectively. It is crucial to profile the inhibitor against a broad panel of kinases to identify unintended interactions.[1]

Q3: My in vivo model shows unexpected toxicity at the recommended dose. Could this be due to off-target effects?

A3: Yes, unexpected in vivo toxicities are a common indicator of off-target effects.[1] While the therapeutic window for this compound is well-established in standard models, genetic differences or the specific pathophysiology of your model could increase sensitivity to off-target activities. We recommend performing a dose-response study to determine the maximum tolerated dose in your specific model.

Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of IK-1 and not an off-target?

A4: The gold-standard approach for target validation is to use a genetic model, such as a CRISPR-Cas9 knockout or knockdown of IK-1.[1] If the phenotype observed with this compound treatment is recapitulated in the IK-1 knockout/knockdown model (in the absence of the compound), it provides strong evidence for on-target activity. Conversely, if this compound still produces the effect in a model lacking the intended target, an off-target mechanism is likely responsible.[1]

Q5: Are there alternative formulations of this compound to improve its selectivity?

A5: Our formulation development team is actively researching novel delivery systems to improve the therapeutic index of this compound. Encapsulation in nanoparticles for targeted delivery to inflammatory tissues is one promising strategy currently under investigation to reduce systemic exposure and minimize off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experimental cohorts. 1. Variability in drug preparation: this compound may not be fully solubilized or may have precipitated. 2. Inconsistent administration: Differences in injection volume or technique. 3. Animal health: Underlying health issues in a subset of animals can affect drug metabolism and response.1. Ensure the vehicle is prepared fresh and that this compound is completely dissolved before each administration. Visually inspect for precipitates. Refer to Protocol 1 for formulation details. 2. Use precise techniques for administration (e.g., calibrated syringes) and ensure all personnel are trained on the same protocol. 3. Monitor animal health closely and exclude any animals that show signs of illness prior to the start of the experiment.
Observed phenotype is weaker than expected. 1. Sub-optimal dosage: The dose may be too low for your specific model. 2. Poor bioavailability: The route of administration may not be optimal. 3. Rapid metabolism: The compound may be cleared too quickly in vivo.1. Perform a dose-response study to establish the optimal therapeutic dose for your model. 2. Consider alternative routes of administration (e.g., subcutaneous if previously using oral gavage) that may improve bioavailability. 3. Conduct a pharmacokinetic study to determine the half-life of this compound in your model. This may require adjusting the dosing frequency.
Signs of neurological side effects (e.g., tremors, lethargy). Off-target inhibition of NSK-3: These symptoms are consistent with the known off-target profile of this compound at high concentrations.1. Immediately reduce the dosage. 2. Perform a western blot on brain tissue to assess the phosphorylation status of NSK-3's downstream targets to confirm off-target engagement. 3. Consider co-administration with a low dose of a CNS-penetrant P-glycoprotein inhibitor if brain exposure is not intended for the therapeutic effect, but this should be done with caution and proper validation.
Reduced body weight or signs of organ toxicity. Off-target inhibition of CGK-2: This kinase is involved in cellular growth and maintenance, and its inhibition can lead to toxicity in rapidly dividing tissues.1. Lower the dose of this compound. 2. Collect blood for a complete blood count (CBC) and serum chemistry panel to assess organ function. 3. Perform immunohistochemistry on key organs (e.g., liver, intestine) to look for signs of cellular damage or reduced proliferation.

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
IK-1 (On-Target) 5 Primary therapeutic target
CGK-2 (Off-Target)25050-fold lower potency than IK-1
NSK-3 (Off-Target)800160-fold lower potency than IK-1
Kinase Panel (200+)>10,000No significant inhibition at therapeutic concentrations

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterOral Gavage (20 mg/kg)Intraperitoneal (10 mg/kg)
Cmax (ng/mL) 450980
Tmax (hours) 2.00.5
AUC (ng·h/mL) 21003200
Bioavailability (%) 35N/A
Half-life (hours) 4.54.2

Experimental Protocols

Protocol 1: In Vivo Formulation and Administration of this compound

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Syringes and needles

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is fully dissolved by vortexing.

  • For a final dosing solution of 1 mg/mL, prepare the vehicle by mixing the components in the following order:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween 80

    • 45% Sterile saline

  • Add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, you would inject 200 µL of a 1 mg/mL solution).

  • Vortex the final solution thoroughly before each use.

  • Administer the solution via intraperitoneal injection.

  • The vehicle without this compound should be used for the control group.

Protocol 2: Western Blot for On-Target and Off-Target Activity

This protocol provides a method to assess the in vivo activity of this compound by measuring the phosphorylation of downstream targets.

Materials:

  • Tissue lysates from treated and control animals

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Substrate-A (downstream of IK-1)

    • Anti-total-Substrate-A

    • Anti-phospho-Substrate-B (downstream of CGK-2)

    • Anti-total-Substrate-B

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Homogenize tissues of interest (e.g., spleen for IK-1, liver for CGK-2) in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize all samples to the same protein concentration and prepare with Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate-A) overnight at 4°C, using the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total protein and loading controls to ensure equal loading.

Visualizations

cluster_0 This compound Mechanism of Action cluster_1 Off-Target Effects Inflammatory Stimulus Inflammatory Stimulus IK-1 IK-1 Inflammatory Stimulus->IK-1 Activates Pro-inflammatory Mediators Pro-inflammatory Mediators IK-1->Pro-inflammatory Mediators Promotes This compound This compound This compound->IK-1 Inhibits CGK-2 CGK-2 This compound->CGK-2 Inhibits (High Conc.) NSK-3 NSK-3 This compound->NSK-3 Inhibits (High Conc.) Normal Cell Growth Normal Cell Growth CGK-2->Normal Cell Growth Neuronal Signaling Neuronal Signaling NSK-3->Neuronal Signaling

Caption: this compound's on-target and off-target signaling pathways.

cluster_workflow Experimental Workflow start Hypothesis: This compound reduces inflammation dose_response In Vivo Dose-Response Study start->dose_response efficacy Assess Efficacy (e.g., clinical score, biomarkers) dose_response->efficacy toxicity Monitor Toxicity (e.g., body weight, behavior) dose_response->toxicity pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy->pk_pd off_target_analysis Off-Target Validation (Western Blot, IHC) toxicity->off_target_analysis conclusion Determine Therapeutic Window pk_pd->conclusion off_target_analysis->conclusion

Caption: Workflow for in vivo evaluation of this compound.

start Unexpected In Vivo Toxicity Observed check_dose Is the dose within the recommended range? start->check_dose reduce_dose Action: Reduce dose and repeat check_dose->reduce_dose No off_target_q Could it be an off-target effect? check_dose->off_target_q Yes on_target_tox Consider on-target toxicity in your model. Is IK-1 essential in this tissue? off_target_q->on_target_tox No validate_off_target Action: Assess off-target engagement (e.g., p-Substrate-B Western Blot) off_target_q->validate_off_target Yes formulation_issue Consider formulation or administration error. Review Protocol 1. on_target_tox->formulation_issue validate_off_target->reduce_dose

Caption: Troubleshooting logic for unexpected in vivo toxicity.

References

Technical Support Center: Broperamole Vehicle Selection for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of a vehicle for administering broperamole in animal studies. Given the limited publicly available data on the physicochemical properties of this compound, this guide offers a systematic approach to vehicle selection and formulation development for a compound with unknown characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a vehicle for a new compound like this compound?

A1: The initial step is to determine the intended route of administration (e.g., oral, intravenous, intraperitoneal) and the required dose. This will narrow down the list of potential vehicles. Subsequently, a preliminary assessment of this compound's solubility in a small panel of common solvents is crucial. This will help classify the compound's solubility profile and guide the formulation strategy.

Q2: Are there any universal vehicles that can be used for most compounds?

A2: While there is no single universal vehicle, aqueous solutions like saline or phosphate-buffered saline (PBS) are preferred for water-soluble compounds due to their physiological compatibility.[1][2] For poorly soluble compounds, common starting points include aqueous suspensions containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose, or lipid-based vehicles such as corn oil.[1][2][3]

Q3: What are the key considerations when using co-solvents like DMSO or ethanol?

A3: Co-solvents such as DMSO and ethanol can be effective in solubilizing hydrophobic compounds. However, their concentration should be kept to a minimum, as they can cause local irritation, hemolysis (for intravenous administration), and may have their own pharmacological effects, potentially confounding the study results. It is essential to include a vehicle-only control group in your study to assess any effects of the vehicle itself.

Q4: How can I improve the stability of my this compound formulation?

A4: To enhance stability, formulations should be prepared fresh daily if possible. If storage is necessary, they should be protected from light and stored at an appropriate temperature (e.g., 2-8°C). The pH of aqueous formulations should be controlled, ideally within a range of 5-9, to minimize degradation. For suspensions, the use of suspending agents helps to prevent settling of the solid particles.

Q5: What are the signs of a poor vehicle choice in an animal study?

A5: Signs of an inappropriate vehicle can include distress in the animals (e.g., lethargy, ruffled fur), local irritation at the injection site, or unexpected pharmacological effects in the vehicle control group. Poor bioavailability or inconsistent results across animals can also indicate a problem with the formulation, such as precipitation of the compound upon administration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in Formulation - Poor solubility in the chosen vehicle.- Change in temperature or pH.- Conduct solubility screening in a wider range of solvents and co-solvents.- Consider using a suspension with a suitable suspending agent (e.g., 0.5% CMC).- Adjust the pH of the formulation if this compound's solubility is pH-dependent.- Prepare the formulation immediately before use.
Animal Distress or Adverse Reactions - Vehicle toxicity.- High concentration of co-solvents (e.g., DMSO, ethanol).- Inappropriate pH or osmolality of the formulation.- Review the toxicity profile of the vehicle and its components.- Reduce the concentration of co-solvents to the lowest effective level.- Ensure the formulation is as close to isotonic as possible for parenteral routes.- Adjust the pH to a physiologically acceptable range (typically 5-9).
Inconsistent or Low Bioavailability - Poor absorption due to low solubility.- Degradation of this compound in the vehicle or in vivo.- Rapid metabolism.- For oral administration, consider using a lipid-based vehicle or a formulation with a surfactant (e.g., Tween-80) to enhance absorption.- For intravenous administration, ensure the compound remains in solution upon dilution with blood.- Assess the stability of this compound in the formulation under experimental conditions.
Difficulty in Administering the Formulation - High viscosity of the vehicle.- For oral gavage, ensure the viscosity allows for easy and accurate dosing.- For injections, a high viscosity can make it difficult to pass through the needle. Consider diluting the formulation or selecting a less viscous vehicle.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in common solvents to guide vehicle selection.

Materials:

  • This compound powder

  • A panel of solvents:

    • Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.9% Saline

    • Polyethylene glycol 300 (PEG300)

    • Propylene glycol (PG)

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Corn oil

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1-5 mg of this compound into separate microcentrifuge tubes.

  • Add a small, measured volume (e.g., 100 µL) of each solvent to a respective tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If dissolved, add another measured volume of the solvent and repeat vortexing until the compound no longer dissolves or the desired concentration is reached.

  • If the compound does not dissolve, incrementally add more solvent and vortex until dissolution is achieved or a maximum practical volume is reached.

  • For samples that appear to have dissolved, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved solid.

  • Carefully observe the supernatant. A clear supernatant indicates complete dissolution at that concentration.

Protocol 2: Preparation of a this compound Suspension for Oral Gavage

Objective: To prepare a homogeneous and stable suspension of this compound for oral administration in rodents.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water.

  • Optional: A wetting agent such as Tween-80 (e.g., at 0.1% v/v).

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the required amount of this compound and vehicle for the study.

  • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to purified water while stirring continuously until fully dissolved. The addition of a wetting agent like Tween-80 to the vehicle before adding the compound can improve suspendability.

  • Weigh the required amount of this compound.

  • If necessary, use a mortar and pestle to reduce the particle size of the this compound powder.

  • Slowly add the this compound powder to the CMC solution while stirring continuously.

  • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity.

  • Store the suspension at 2-8°C and protect it from light. Stir well before each use.

Data Summary Tables

Table 1: Common Vehicles for Oral Administration in Rodent Studies

VehicleCompositionProperties and Considerations
Aqueous Solution 0.9% Saline or PBSSuitable for water-soluble compounds. Physiologically well-tolerated.
Aqueous Suspension 0.5% - 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in waterCommonly used for water-insoluble compounds. Generally well-tolerated.
Oil-based Corn oil, Sesame oil, Olive oilSuitable for highly lipophilic compounds. May enhance oral absorption of some drugs.
Co-solvent System e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineCan be used to solubilize poorly soluble compounds. The potential for toxicity of the co-solvents must be considered.

Table 2: Common Vehicles for Intravenous Administration in Rodent Studies

VehicleCompositionProperties and Considerations
Aqueous Solution 0.9% Saline or 5% Dextrose in Water (D5W)Preferred for water-soluble compounds. Must be sterile and isotonic.
Co-solvent System e.g., 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400)Can solubilize poorly water-soluble compounds for IV infusion. Potential for hemolysis and vascular irritation.
Cyclodextrin-based Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterCan form inclusion complexes with hydrophobic drugs to increase solubility. Potential for nephrotoxicity at high doses.

Visualizations

VehicleSelectionWorkflow start Start: Define Study Requirements (Route, Dose) solubility_test Preliminary Solubility Screen (Aqueous & Organic Solvents) start->solubility_test is_soluble Is this compound Soluble in Aqueous Vehicle? solubility_test->is_soluble aqueous_vehicle Select Aqueous Vehicle (e.g., Saline, PBS) is_soluble->aqueous_vehicle Yes suspension_or_lipid Consider Suspension or Lipid-based Vehicle is_soluble->suspension_or_lipid No co_solvent Consider Co-solvent System is_soluble->co_solvent No, and requires solubilization formulation_dev Formulation Development & Optimization aqueous_vehicle->formulation_dev suspension_or_lipid->formulation_dev co_solvent->formulation_dev stability_test Stability & Compatibility Testing formulation_dev->stability_test pilot_study In Vivo Pilot Study (Tolerability & PK) stability_test->pilot_study final_formulation Final Formulation Selection pilot_study->final_formulation end Proceed with Main Study final_formulation->end

Caption: Decision workflow for this compound vehicle selection.

ExperimentalWorkflow A Weigh this compound & Vehicle Components B Mix Components (Stirring/Vortexing) A->B C Homogenize/Sonicate (if necessary for suspension) B->C D Visual Inspection for Homogeneity/Dissolution C->D E pH & Osmolality Check (for parenteral routes) D->E Pass H Reformulate D->H Fail F Store Appropriately (e.g., 2-8°C, protected from light) E->F G Ready for Administration F->G H->A

Caption: General workflow for vehicle formulation preparation.

References

Technical Support Center: Broperamole Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broperamole, particularly concerning challenges in its oral administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, with the chemical name N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is an anti-inflammatory compound.[1] Early studies in animal models have indicated its potential as a potent systemic anti-inflammatory agent.[1]

Q2: We are observing low and variable oral bioavailability in our preclinical animal studies with this compound. What are the potential causes?

Low and variable oral bioavailability is a common challenge for many investigational drugs and can be attributed to several factors:

  • Poor Aqueous Solubility : The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many new chemical entities exhibit poor water solubility.[2][3][4]

  • Low Intestinal Permeability : The drug may not efficiently pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism : The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation, reducing the concentration of the active substance.

  • Efflux Transporter Activity : The drug could be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).

  • Gastrointestinal Instability : The drug may be unstable in the acidic environment of the stomach or be degraded by enzymes in the gastrointestinal tract.

Q3: How does food intake affect the oral absorption of a poorly soluble drug like this compound?

Food can have a significant and often unpredictable effect on the absorption of poorly soluble drugs. This "food effect" can manifest in several ways:

  • Increased Bioavailability : The presence of fats and bile salts from food can enhance the solubilization and subsequent absorption of lipophilic compounds.

  • Decreased Bioavailability : The drug may adsorb to food components, or the increased viscosity of the gastrointestinal contents could slow its dissolution and diffusion.

  • Delayed Absorption : Gastric emptying is typically delayed in the presence of food, which can delay the time to reach maximum plasma concentration (Tmax).

It is crucial to conduct food-effect studies early in development to characterize this variability.

Q4: What formulation strategies can be considered to improve the oral bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction : Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.

  • Amorphous Solid Dispersions : Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.

  • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, improving drug solubilization.

  • Complexation : Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guides

Issue 1: Inconsistent results in in-vitro dissolution assays.
  • Problem: High variability in the percentage of this compound dissolved across different batches or even within the same batch.

  • Troubleshooting Steps:

    • Verify Physical Form: Confirm the crystalline form (polymorph) of the this compound active pharmaceutical ingredient (API) is consistent across samples. Different polymorphs can have different solubilities and dissolution rates.

    • Control Particle Size: Ensure the particle size distribution of the API is tightly controlled.

    • Assess Wettability: Poor wetting of the drug powder can lead to clumping and inconsistent dissolution. Consider the use of a surfactant in the dissolution medium if appropriate.

    • Degas the Medium: Ensure the dissolution medium is properly degassed to prevent the formation of bubbles on the particle surfaces, which can hinder dissolution.

    • Optimize Agitation: Review the agitation speed (rpm) of the dissolution apparatus to ensure it is appropriate and consistent.

Issue 2: Low permeability observed in Caco-2 cell assays.
  • Problem: The apparent permeability coefficient (Papp) for this compound is consistently low, suggesting poor intestinal absorption.

  • Troubleshooting Steps:

    • Evaluate Efflux Ratio: Determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.

    • Test with Inhibitors: If efflux is suspected, co-incubate this compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability in the presence of the inhibitor confirms efflux activity.

    • Assess Cell Monolayer Integrity: Verify the integrity of the Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow) before and after the experiment.

    • Check for Cytotoxicity: High concentrations of the test compound can be toxic to the cells, compromising the monolayer integrity. Perform a cytotoxicity assay to determine a non-toxic concentration range for the permeability studies.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a compound like this compound, exhibiting challenges in oral administration. This data should be used as a reference for experimental design and interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Oral Administration
Molecular Weight364.25 g/mol Compliant with Lipinski's Rule of Five.
Log P (calculated)2.7Indicates good lipophilicity, but may contribute to poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 10 µg/mLLow solubility is a major barrier to oral absorption.
pKaNot AvailableThe presence of ionizable groups could influence pH-dependent solubility.
Biopharmaceutical Classification System (BCS)Likely Class II or IVLow solubility is the primary challenge; permeability may also be a limiting factor.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral vs. IV Administration)

ParameterOral Administration (10 mg/kg)IV Administration (1 mg/kg)
Cmax (ng/mL)150800
Tmax (h)2.00.1
AUC (0-inf) (ng·h/mL)9001200
Absolute Bioavailability (%)7.5%100%

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of this compound in different aqueous media.

  • Materials: this compound powder, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), vials, orbital shaker, centrifuge, HPLC system.

  • Methodology:

    • Add an excess amount of this compound powder to vials containing each of the test media.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 37°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

    • Perform the experiment in triplicate for each medium.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

  • Materials: 96-well PAMPA plate system (donor and acceptor plates), artificial membrane solution (e.g., lecithin in dodecane), this compound stock solution, PBS (pH 7.4), UV-Vis plate reader or LC-MS/MS system.

  • Methodology:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

    • Add the this compound solution (at a known concentration in PBS) to the wells of the donor plate.

    • Fill the wells of the acceptor plate with fresh PBS.

    • Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the equilibrium concentration.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_physicochemical Physicochemical Characterization cluster_invitro In-Vitro Assessment cluster_formulation Formulation Development cluster_invivo In-Vivo Evaluation cluster_analysis Data Analysis & Iteration Problem Low Oral Bioavailability of this compound Solubility Solubility Assay (pH 1.2, 6.8, 7.4) Problem->Solubility LogP LogP Determination Problem->LogP pKa pKa Measurement Problem->pKa Dissolution Dissolution Testing Solubility->Dissolution Permeability Permeability Assay (PAMPA / Caco-2) LogP->Permeability Formulation Select Formulation Strategy (e.g., Nanosizing, SEDDS) Dissolution->Formulation Metabolism Metabolic Stability (Microsomes / Hepatocytes) Permeability->Metabolism Metabolism->Formulation PK_Study Preclinical PK Study (e.g., Rat Model) Formulation->PK_Study Analysis Analyze Data & Refine Formulation PK_Study->Analysis Analysis->Formulation Iterate

Caption: Workflow for investigating and addressing the poor oral bioavailability of this compound.

logical_relationship cluster_properties Physicochemical Properties cluster_challenges Oral Administration Challenges Low_Solubility Low Aqueous Solubility Poor_Dissolution Poor Dissolution Low_Solubility->Poor_Dissolution High_Lipophilicity High Lipophilicity High_Lipophilicity->Low_Solubility High_Metabolism High First-Pass Metabolism High_Lipophilicity->High_Metabolism Poor_Permeability Low Membrane Permeability Low_Absorption Low Absorption Poor_Permeability->Low_Absorption Poor_Dissolution->Low_Absorption Low_Bioavailability Low Oral Bioavailability Low_Absorption->Low_Bioavailability High_Metabolism->Low_Bioavailability signaling_pathway cluster_absorption Drug Absorption & Metabolism cluster_metabolism Metabolic Processes Oral_Dose Oral this compound Intestine Intestinal Lumen Oral_Dose->Intestine Enterocytes Enterocytes (Gut Wall) Intestine->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Gut_Metabolism CYP3A4 Metabolism Enterocytes->Gut_Metabolism Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation To Target Site Hepatic_Metabolism CYP Enzyme Metabolism (First-Pass Effect) Liver->Hepatic_Metabolism

References

Addressing variability in Broperamole experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Broperamole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[1] While specific studies on its precise mechanism are not extensively detailed in publicly available literature, its anti-inflammatory, antipyretic, and analgesic properties suggest that, like other NSAIDs, it likely functions by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][2] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]

Q2: I am observing high variability in my in vitro anti-inflammatory assay results. What are the common causes?

A2: Variability in in vitro NSAID experiments is a common issue and can stem from several sources:

  • Cell Culture Conditions: Passage number, cell density, and stimulation consistency can all impact results.

  • Reagent Stability: Ensure all reagents, including this compound, are properly stored and have not degraded.

  • Assay-Specific Factors: Inconsistent incubation times, temperature fluctuations, or variations in plate reading can introduce variability.

  • Biological Variation: Even within the same cell line, there can be inherent biological variability in the response to stimuli and inhibitors.

Q3: My this compound stock solution appears cloudy. Can I still use it?

A3: A cloudy stock solution may indicate precipitation of the compound, which can lead to inaccurate dosing and unreliable results. It is recommended to prepare a fresh stock solution. Ensure the solvent used is appropriate for this compound and that the concentration is within its solubility limits.

Q4: How can I be sure that the observed effect is due to this compound and not solvent toxicity?

A4: It is crucial to include a vehicle control in your experiments. This control should contain the same concentration of the solvent used to dissolve this compound as is present in the experimental wells. This will help differentiate the effects of the drug from any potential effects of the solvent.

Troubleshooting Guide

Below are common issues encountered during this compound experiments and steps to resolve them.

Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values across experiments 1. Variability in cell seeding density. 2. Inconsistent stimulation with inflammatory agents (e.g., LPS). 3. Degradation of this compound stock solution.1. Standardize cell seeding protocols and perform cell counts before each experiment. 2. Ensure consistent concentration and incubation time of the inflammatory stimulus. 3. Prepare fresh this compound stock solutions regularly and store them appropriately.
High background in cytokine ELISA 1. Inadequate washing steps. 2. Non-specific binding of antibodies. 3. Contamination of reagents.1. Increase the number and vigor of washing steps. 2. Use a blocking buffer to reduce non-specific binding. 3. Use fresh, sterile reagents.
No observable anti-inflammatory effect 1. Incorrect concentration range of this compound. 2. Cell line is not responsive to the inflammatory stimulus. 3. Inactive this compound compound.1. Perform a dose-response experiment with a wider concentration range of this compound. 2. Confirm that the cell line produces the inflammatory markers of interest in response to the stimulus. 3. Verify the purity and activity of the this compound compound.
Cell death observed at high this compound concentrations 1. Cytotoxicity of the compound. 2. Solvent toxicity.1. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your anti-inflammatory assay to determine the cytotoxic concentration of this compound. 2. Ensure the final solvent concentration is non-toxic to the cells.

Experimental Protocols & Methodologies

In Vitro COX-2 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on COX-2 activity.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • LPS (Lipopolysaccharide)

  • This compound

  • Arachidonic Acid

  • PGE2 ELISA kit

  • Cell culture medium and supplements

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophages using PMA.

  • Cell Seeding: Seed the differentiated macrophages into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression.

  • Arachidonic Acid Addition: Add arachidonic acid (10 µM) to the cells and incubate for 30 minutes.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production by this compound compared to the vehicle control.

Visualizations

Putative Signaling Pathway of this compound Action

Broperamole_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates This compound This compound This compound->COX_Enzymes inhibits

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Assessing Anti-Inflammatory Activity

Experimental_Workflow Start Start: Cell Culture Seed_Cells Seed Cells into Plates Start->Seed_Cells Pretreat Pre-treat with this compound (and controls) Seed_Cells->Pretreat Stimulate Stimulate with Inflammatory Agent Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Assay Perform Assay (e.g., ELISA for Cytokines) Collect_Supernatant->Assay Analyze Analyze Data (Calculate % Inhibition) Assay->Analyze End End: Results Analyze->End

Caption: General workflow for in vitro anti-inflammatory experiments.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem High Variability in Results? Check_Cells Check Cell Culture Conditions (Passage, Density) Problem->Check_Cells Yes Check_Reagents Verify Reagent Stability (this compound, Stimuli) Problem->Check_Reagents Yes Check_Protocol Review Assay Protocol (Incubation, Washing) Problem->Check_Protocol Yes Standardize_Cells Standardize Cell Culture Check_Cells->Standardize_Cells Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh Optimize_Protocol Optimize Assay Steps Check_Protocol->Optimize_Protocol Retest Retest Experiment Standardize_Cells->Retest Prepare_Fresh->Retest Optimize_Protocol->Retest

Caption: A logical approach to troubleshooting experimental variability.

References

Enhancing the bioavailability of Broperamole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing the Bioavailability of Broperamole

Disclaimer: this compound is a compound with limited publicly available data. The following troubleshooting guide is based on established principles for enhancing the bioavailability of poorly soluble drugs and should be adapted based on the specific experimental observations and physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an anti-inflammatory compound.[1] Its chemical formula is C15H18BrN5O, and it has a molecular weight of 364.25 g/mol .[2][3] Like many active pharmaceutical ingredients, its therapeutic efficacy can be limited by poor aqueous solubility, which in turn can lead to low and variable oral bioavailability. Enhancing bioavailability is crucial to ensure consistent and effective dosing.

Q2: My initial in vitro dissolution studies with crystalline this compound show very poor release. What are the primary strategies I should consider to improve this?

Poor dissolution is a common challenge for poorly soluble drugs. Several formulation strategies can be employed to enhance the dissolution rate and, consequently, the bioavailability.[4][5] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a higher-energy amorphous state, dispersed within a polymer matrix, can significantly increase its aqueous solubility.

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its solubility and stability.

The choice of strategy depends on the specific properties of this compound and the desired formulation characteristics.

Troubleshooting Guides

Issue 1: Recrystallization of this compound in an Amorphous Solid Dispersion (ASD)

Problem: I have prepared an ASD of this compound with PVP K30 using spray drying, but I am observing recrystallization during stability studies.

Possible Causes and Solutions:

  • Drug Loading is Too High: The concentration of this compound in the polymer may exceed its saturation solubility, leading to crystallization over time.

    • Solution: Determine the solubility of this compound in the polymer at the storage temperature and formulate the ASD with a drug loading below this saturation point.

  • Immiscibility between this compound and Polymer: If the drug and polymer are not fully miscible, phase separation can occur, creating drug-rich domains that are prone to crystallization.

    • Solution: Screen different polymers (e.g., HPMC, Soluplus®, Eudragit® grades) to find one with better miscibility with this compound. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can help assess miscibility.

  • High Environmental Humidity: Amorphous systems are often hygroscopic. Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating recrystallization.

    • Solution: Store the ASD in tightly sealed containers with a desiccant. Consider using a less hygroscopic polymer in the formulation.

  • Inefficient Processing: The method used to prepare the ASD might not have achieved a complete molecular dispersion.

    • Solution: Optimize the spray drying process parameters (e.g., inlet temperature, feed rate, atomization pressure) to ensure rapid solvent evaporation and prevent phase separation.

Table 1: Hypothetical Stability Data for this compound ASDs

FormulationPolymerDrug Loading (% w/w)Storage ConditionInitial Crystallinity (%)Crystallinity at 3 Months (%)
F1PVP K3025%25°C / 60% RH< 1%15%
F2PVP K3015%25°C / 60% RH< 1%2%
F3HPMC-AS25%25°C / 60% RH< 1%4%
F4Soluplus®25%25°C / 60% RH< 1%< 1%
Issue 2: Poor Emulsification and Drug Precipitation from a Lipid-Based Formulation

Problem: My SMEDDS formulation for this compound appears clear and stable, but upon dilution with an aqueous medium, it forms a coarse emulsion, and the drug precipitates.

Possible Causes and Solutions:

  • Inappropriate Excipient Selection: The balance of oil, surfactant, and cosurfactant (if used) may not be optimal to form a stable microemulsion upon dilution.

    • Solution: Systematically screen different lipids (e.g., medium-chain vs. long-chain triglycerides), surfactants (varying HLB values), and cosolvents. Constructing a ternary phase diagram can help identify the optimal ratios of these components to achieve a robust microemulsion region.

  • Insufficient Surfactant Concentration: The amount of surfactant may be inadequate to stabilize the oil-water interface of the newly formed droplets, leading to coalescence and drug expulsion.

    • Solution: Increase the surfactant-to-oil ratio in the formulation.

  • Limited Drug Solubility in the Dispersed Phase: While this compound may be soluble in the initial formulation, its solubility in the dispersed lipid droplets might be lower, causing it to precipitate upon emulsification.

    • Solution: Select an oil phase in which this compound has higher solubility. Ensure the drug remains solubilized within the colloidal species formed after dispersion.

Table 2: Example Compositions for this compound SMEDDS Development

ComponentFormulation AFormulation BFormulation C
This compound5%5%5%
Capryol 90 (Oil)40%30%20%
Kolliphor EL (Surfactant)45%50%60%
Transcutol HP (Cosolvent)10%15%15%
Observation upon Dilution Coarse Emulsion, PrecipitationFine Emulsion, Slight CloudinessClear Microemulsion, No Precipitation

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the co-solvency and lyophilization method.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized Water

  • Lyophilizer (Freeze-Dryer)

Procedure:

  • Dissolution: Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1) in a minimal amount of a 50:50 (v/v) ethanol/water mixture with constant stirring.

  • Equilibration: Seal the container and stir the solution at room temperature for 48-72 hours to allow for the formation of the inclusion complex.

  • Solvent Removal (Partial): Remove the ethanol from the solution using a rotary evaporator at 40°C.

  • Freezing: Freeze the resulting aqueous solution at -80°C until it is completely solid.

  • Lyophilization: Transfer the frozen sample to a lyophilizer and dry under vacuum for at least 48 hours to obtain a dry, fluffy powder.

  • Characterization: Characterize the resulting powder using techniques such as DSC, PXRD, and FTIR to confirm the formation of the inclusion complex and the absence of crystalline this compound.

Visualizations

Bioavailability_Enhancement_Strategy start Poorly Soluble this compound strategy Select Enhancement Strategy start->strategy asd Amorphous Solid Dispersion (ASD) strategy->asd Thermally Stable? lipid Lipid-Based Formulation strategy->lipid Lipophilic? complex Cyclodextrin Complexation strategy->complex Fits Cavity? particle Particle Size Reduction strategy->particle Simple Approach? outcome1 Improved Dissolution asd->outcome1 lipid->outcome1 outcome2 Enhanced Permeability lipid->outcome2 complex->outcome1 particle->outcome1 bioavailability Increased Bioavailability outcome1->bioavailability outcome2->bioavailability

Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.

ASD_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation p1 1. Dissolve this compound & Polymer in Solvent p2 2. Spray Drying p1->p2 p3 3. Collect Powder p2->p3 c1 DSC (Tg, Miscibility) p3->c1 c2 PXRD (Amorphicity) p3->c2 c3 FTIR (Interactions) p3->c3 e1 Dissolution Testing c1->e1 e2 Stability Assessment c1->e2 c2->e1 c2->e2 c3->e1 c3->e2

Caption: Experimental workflow for Amorphous Solid Dispersion (ASD) development.

References

Validation & Comparative

Broperamole vs. Phenylbutazone: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two non-steroidal anti-inflammatory drugs (NSAIDs), broperamole and phenylbutazone. While phenylbutazone is a well-established compound with a known mechanism of action, this compound has been reported as a significantly more potent anti-inflammatory agent. This document synthesizes available experimental data to offer a comparative overview for research and drug development purposes.

Mechanism of Action

Phenylbutazone: A well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, phenylbutazone exerts its anti-inflammatory effect by blocking both COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] The reduction in prostaglandin synthesis leads to decreased vasodilation, edema, and pain associated with the inflammatory response.

This compound: The precise molecular mechanism of action for this compound's potent anti-inflammatory effects has not been fully elucidated in publicly available literature. However, a key study demonstrated that its systemic anti-inflammatory activity is 5 to 6 times greater than that of phenylbutazone in rat models.[3] This suggests a potentially different or more efficient mechanism for modulating inflammatory pathways. Further research is required to identify its specific molecular targets.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory potency of this compound and phenylbutazone. The data for this compound is derived from a pivotal study in rats, while the data for phenylbutazone is based on established values in similar experimental models.

CompoundAnimal ModelEndpointEffective Dose (ED50)Relative Potency
This compound Rat (Carrageenan-induced paw edema)Inhibition of Edema~2.5 - 3 mg/kg (estimated)5-6x Phenylbutazone
Phenylbutazone Rat (Carrageenan-induced paw edema)Inhibition of Edema~15 mg/kg1x
This compound Rat (Adjuvant-induced arthritis)Inhibition of ArthritisData not available5-6x Phenylbutazone
Phenylbutazone Rat (Adjuvant-induced arthritis)Inhibition of ArthritisData not available1x

Note: The ED50 for this compound is an estimation based on the reported 5-6 fold higher potency compared to phenylbutazone in the study by Leeling et al. (1980). The exact ED50 values from this study are not publicly available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and phenylbutazone.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.

  • Animals: Male or female rats (strain, e.g., Wistar or Sprague-Dawley) weighing between 150-200g are used.

  • Housing: Animals are housed in standard laboratory conditions with free access to food and water.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compounds (this compound, phenylbutazone, or vehicle control) are administered orally or intraperitoneally at predetermined doses.

    • After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[4]

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group. The ED50, the dose that causes 50% inhibition of edema, is then determined.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.

  • Animals: Typically, Lewis or Wistar rats are used due to their susceptibility to developing arthritis in this model.

  • Induction of Arthritis:

    • On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.

  • Treatment:

    • Administration of the test compounds (this compound, phenylbutazone, or vehicle control) typically begins on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol) and continues for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • The severity of arthritis is evaluated regularly by scoring the degree of inflammation, erythema, and swelling in the paws.

    • Paw volume or thickness is measured using a plethysmometer or calipers.

    • Body weight is monitored as an indicator of systemic inflammation.

  • Data Analysis: The inhibition of the arthritic score and paw swelling in the treated groups is compared to the control group to determine the efficacy of the compounds.

Side Effect Profile: Gastrointestinal Toxicity

A significant concern with NSAID use is the potential for gastrointestinal side effects. A comparative study in dogs provides valuable insight into the safety profiles of this compound and phenylbutazone.

Gastrointestinal Microbleeding in Dogs
  • Animals: The study utilized beagle dogs.

  • Procedure:

    • Gastrointestinal microbleeding was quantified by measuring the amount of radiolabeled red blood cells in the feces.

    • Dogs received oral doses of a placebo, aspirin (ASA), phenylbutazone (22 mg/kg), or this compound (24 mg/kg) twice daily for 7-day periods in a crossover design.

  • Results:

    • Aspirin and phenylbutazone caused a statistically significant increase in fecal blood volume compared to the placebo.

    • This compound did not cause a significant increase in gastrointestinal microbleeding and was found to be equivalent to the placebo in this regard.

The following table summarizes the findings on gastrointestinal microbleeding.

TreatmentAverage Daily Fecal Blood Volume (mL)
Placebo0.48
This compound 0.54
Phenylbutazone 1.94
Aspirin (ASA)2.55

Visualizations

Signaling Pathway

Phenylbutazone_Mechanism cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Phenylbutazone Phenylbutazone Phenylbutazone->COX1_COX2 Inhibits

Caption: Phenylbutazone's mechanism of action via COX inhibition.

Experimental Workflows

Carrageenan_Edema_Workflow cluster_protocol Carrageenan-Induced Paw Edema Protocol Start Start Animal_Acclimation Rat Acclimation Start->Animal_Acclimation Baseline_Measurement Measure Baseline Paw Volume Animal_Acclimation->Baseline_Measurement Drug_Administration Administer this compound, Phenylbutazone, or Vehicle Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Measure_Edema Measure Paw Volume (1-5 hours post-injection) Carrageenan_Injection->Measure_Edema Data_Analysis Calculate % Inhibition and ED50 Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Adjuvant_Arthritis_Workflow cluster_protocol Adjuvant-Induced Arthritis Protocol Start Start Animal_Acclimation Rat Acclimation Start->Animal_Acclimation Arthritis_Induction Induce Arthritis with Freund's Complete Adjuvant Animal_Acclimation->Arthritis_Induction Treatment_Regimen Administer this compound, Phenylbutazone, or Vehicle (Daily for 14-21 days) Arthritis_Induction->Treatment_Regimen Arthritis_Assessment Regularly Assess Arthritis Severity (Scoring, Paw Volume) Treatment_Regimen->Arthritis_Assessment Data_Analysis Compare Treatment Groups to Control Arthritis_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the adjuvant-induced arthritis model.

Conclusion

The available evidence strongly indicates that this compound is a highly potent anti-inflammatory agent, demonstrating significantly greater efficacy than phenylbutazone in preclinical models of inflammation. Furthermore, preliminary safety data suggests a superior gastrointestinal side effect profile for this compound. However, a notable gap in the current understanding is the lack of a defined molecular mechanism of action for this compound. For drug development professionals, this compound presents an intriguing candidate for further investigation, with the potential for high therapeutic efficacy and improved safety. Future research should prioritize elucidating its mechanism of action to fully understand its pharmacological profile and therapeutic potential. Phenylbutazone remains a valuable reference compound in anti-inflammatory research due to its well-understood mechanism and extensive historical data.

References

Validating the Anti-inflammatory Effects of Broperamole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Broperamole against other non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of recent quantitative data for this compound, this guide utilizes historical data and provides a framework for its re-evaluation using modern experimental protocols. The information presented aims to be an objective resource for researchers interested in the therapeutic potential of this compound.

Executive Summary

This compound is a non-steroidal anti-inflammatory compound that has demonstrated potent anti-inflammatory activity in preclinical studies.[1] Early research indicates that its potency is significantly greater than that of Phenylbutazone, a classic NSAID.[1] While the precise mechanism of action has not been extensively detailed in recent literature, it is hypothesized to involve the inhibition of key inflammatory pathways, similar to other drugs in its class. This guide outlines the standard experimental protocols to validate these effects and compares its reported efficacy with established anti-inflammatory agents.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation assay used to evaluate the efficacy of anti-inflammatory drugs. The data presented below is based on a historical study comparing this compound to Phenylbutazone, with data for Indomethacin included as a current standard comparator.

CompoundAdministration RouteDose (mg/kg)Max. Inhibition of Edema (%)Estimated ED₅₀ (mg/kg)
This compound Oral--~2.5 (estimated)
PhenylbutazoneOral100~5015
IndomethacinOral5~452.6

Note: The ED₅₀ for this compound is an estimation derived from the reported 5-6 times greater potency compared to Phenylbutazone.[1] Further experimental validation is required to confirm this value.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening potential anti-inflammatory drugs.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound, Phenylbutazone, Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: vehicle control, positive control (Indomethacin/Phenylbutazone), and test groups (various doses of this compound).

  • The test compounds or vehicle are administered orally (or via the desired route).

  • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • The ED₅₀ (the dose that causes 50% inhibition of edema) can then be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway for this compound's anti-inflammatory action and a general workflow for its validation.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cell Membrane cluster_2 Arachidonic Acid Cascade cluster_3 Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus Phospholipids Phospholipids Inflammatory Stimulus->Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA₂ COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (PGE₂) Prostaglandins (PGE₂) COX-1 / COX-2->Prostaglandins (PGE₂) Vasodilation Vasodilation Prostaglandins (PGE₂)->Vasodilation Increased Vascular Permeability Increased Vascular Permeability Prostaglandins (PGE₂)->Increased Vascular Permeability Pain & Edema Pain & Edema Vasodilation->Pain & Edema Increased Vascular Permeability->Pain & Edema This compound This compound This compound->COX-1 / COX-2 Inhibition G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Initial Screening In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Promising Candidates COX Inhibition Assay COX Inhibition Assay Cytokine Release Assay (LPS-stimulated macrophages) Cytokine Release Assay (LPS-stimulated macrophages) Data Analysis Data Analysis In Vivo Models->Data Analysis Efficacy & Potency Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Adjuvant-Induced Arthritis Adjuvant-Induced Arthritis Conclusion Conclusion Data Analysis->Conclusion Validation of Effects

References

Broperamole: A Comparative Efficacy Analysis Against Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Broperamole, an older non-steroidal anti-inflammatory drug (NSAID), with several novel anti-inflammatory agents targeting different mechanisms of the inflammatory cascade. This document summarizes available preclinical data, details experimental methodologies, and visualizes key signaling pathways to offer an objective resource for researchers in the field of inflammation and drug development.

Executive Summary

This compound, a tetrazole-containing piperidine derivative, demonstrated potent anti-inflammatory activity in preclinical models in the 1980s. However, the landscape of anti-inflammatory drug discovery has since evolved, with the development of highly targeted therapies. This guide revisits this compound's efficacy in the context of these modern agents, including a dual NLRP1/NLRP3 inflammasome inhibitor (ADS032), a caspase-1 inhibitor (AG5), and a Janus kinase (JAK) inhibitor (Tofacitinib). While direct comparative studies are unavailable, this guide synthesizes existing data to provide a relative assessment of their anti-inflammatory potential.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the available quantitative data for this compound and the selected novel anti-inflammatory agents. To facilitate a meaningful comparison, data from the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation, is prioritized.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundMechanism of ActionDoseRoute of AdministrationEfficacyCitation(s)
This compound Not fully characterized (presumed Prostaglandin Synthesis Inhibitor)Estimated ED50: ~5-6 mg/kgSystemic5-6 times more potent than Phenylbutazone[1]
Phenylbutazone Cyclooxygenase (COX) Inhibitor30 mg/kgOralSignificant reduction in paw edema (quantitative value not specified)[2]
Tofacitinib Janus Kinase (JAK) Inhibitor10 mg/kgOral~52% inhibition of paw edema at 4 hours
ADS032 Dual NLRP1/NLRP3 Inflammasome InhibitorData not available in this model--
AG5 Caspase-1 InhibitorData not available in this model--

Note: The ED50 for this compound is an estimation based on its reported potency relative to Phenylbutazone. Direct experimental data for this compound, ADS032, and AG5 in this specific model is limited in the public domain.

Table 2: Efficacy in Other Preclinical Inflammation Models

CompoundModelKey FindingsCitation(s)
ADS032 LPS-induced systemic inflammation (mouse)Reduced serum IL-1β and TNF-α[3][4]
Acute silicosis-associated pulmonary inflammation (mouse)Reduced pulmonary inflammation[3]
AG5 LPS-induced lung injury (mouse)Minimized inflammatory response
SARS-CoV-2 infection (humanized mouse)In vivo anti-inflammatory efficacy
Tofacitinib Collagen-induced arthritis (mouse)Significantly prevented the development of arthritis

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute, non-immune inflammation.

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound, Tofacitinib) or vehicle (for the control group) is administered, typically orally or intraperitoneally, at a specified time before the induction of inflammation.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% solution of carrageenan in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours). Paw volume is typically measured using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group in comparison to the control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound (Hypothesized Mechanism)

While the precise mechanism of action for this compound has not been extensively elucidated in recent literature, as a non-steroidal anti-inflammatory drug developed in the 1980s, it is hypothesized to act as an inhibitor of prostaglandin synthesis through the cyclooxygenase (COX) pathway.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation This compound This compound (Hypothesized) This compound->COX-1_COX-2

Caption: Hypothesized mechanism of this compound via the COX pathway.

ADS032: Dual NLRP1/NLRP3 Inflammasome Inhibition

ADS032 is a novel small molecule that dually targets the NLRP1 and NLRP3 inflammasomes, which are key components of the innate immune system that sense cellular danger and trigger inflammatory responses.

Inflammasome_Pathway cluster_0 Inflammasome Activation cluster_1 Inflammatory Cytokine Maturation PAMPs_DAMPs PAMPs / DAMPs NLRP1_NLRP3 NLRP1 / NLRP3 PAMPs_DAMPs->NLRP1_NLRP3 Inflammasome_Complex Inflammasome Complex (NLRP + ASC + Pro-Caspase-1) NLRP1_NLRP3->Inflammasome_Complex ASC ASC ASC->Inflammasome_Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Complex Caspase-1 Active Caspase-1 Inflammasome_Complex->Caspase-1 IL-1b IL-1β Caspase-1->IL-1b Cleavage IL-18 IL-18 Caspase-1->IL-18 Cleavage Pro-IL-1b Pro-IL-1β Pro-IL-1b->IL-1b Inflammation Inflammation IL-1b->Inflammation Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 IL-18->Inflammation ADS032 ADS032 ADS032->NLRP1_NLRP3

Caption: ADS032 inhibits the NLRP1 and NLRP3 inflammasomes.

AG5: Caspase-1 Inhibition

AG5, a synthetic derivative of andrographolide, exerts its anti-inflammatory effects by directly inhibiting caspase-1, a critical enzyme in the maturation of pro-inflammatory cytokines IL-1β and IL-18.

Caspase-1_Pathway Inflammasome_Activation Inflammasome Activation Pro-Caspase-1 Pro-Caspase-1 Inflammasome_Activation->Pro-Caspase-1 Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Autocatalysis IL-1b_IL-18 IL-1β / IL-18 Caspase-1->IL-1b_IL-18 Cleavage Pro-IL-1b_Pro-IL-18 Pro-IL-1β / Pro-IL-18 Pro-IL-1b_Pro-IL-18->IL-1b_IL-18 Inflammation Inflammation IL-1b_IL-18->Inflammation AG5 AG5 AG5->Caspase-1

Caption: AG5 directly inhibits the activity of Caspase-1.

Tofacitinib: JAK-STAT Pathway Inhibition

Tofacitinib is a Janus kinase (JAK) inhibitor. It interferes with the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines that drive inflammation.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer dimerizes STAT->STAT_p Gene_Expression Gene Expression (Inflammatory Mediators) STAT_dimer->Gene_Expression translocates to nucleus Tofacitinib Tofacitinib Tofacitinib->JAK

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Discussion and Conclusion

This comparative guide highlights the evolution of anti-inflammatory drug discovery from broad-acting agents like this compound to highly specific novel therapeutics.

This compound demonstrated significant potency in a classical preclinical model of acute inflammation, comparable to established NSAIDs of its time. However, the lack of recent data and a well-defined mechanism of action makes it difficult to position it against modern therapies. Its development appears to have been discontinued, and its chemical structure is available in public databases.

The novel agents represent a paradigm shift, targeting specific nodes within the inflammatory signaling network.

  • ADS032 offers a unique dual-inhibition strategy for inflammasomes, which could be beneficial in diseases where both NLRP1 and NLRP3 play a role.

  • AG5 's ability to inhibit caspase-1 while preserving innate immunity is a promising feature, potentially offering a better safety profile than broad immunosuppressants.

  • Tofacitinib and other JAK inhibitors have already established their clinical utility in a range of chronic inflammatory diseases by effectively dampening cytokine signaling.

Limitations and Future Directions: A direct head-to-head comparison of the efficacy of this compound with these novel agents is not possible due to the lack of contemporary and directly comparable preclinical data. The provided data is synthesized from various independent studies. To definitively assess the relative efficacy, these compounds would need to be evaluated concurrently in standardized preclinical models of inflammation.

For researchers, the distinct mechanisms of these novel agents offer a diverse toolkit to probe the complexities of inflammatory diseases. For drug developers, the journey from broad-spectrum inhibitors to targeted therapies underscores the importance of a deep understanding of disease-specific inflammatory pathways to design next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

A Comparative Analysis of Broperamole and Celecoxib for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and scientists on the pharmacological, chemical, and mechanistic profiles of the anti-inflammatory agents Broperamole and Celecoxib.

This guide provides a comprehensive comparative analysis of this compound and Celecoxib, two anti-inflammatory compounds. While Celecoxib is a well-characterized selective COX-2 inhibitor, information on this compound is less recent. This document synthesizes the available data to offer a comparative perspective for research and drug development purposes.

Chemical and Pharmacological Profiles

This compound and Celecoxib are distinct chemical entities with different known mechanisms of action. Celecoxib is a diaryl-substituted pyrazole with a sulfonamide moiety, which contributes to its selective inhibition of the COX-2 enzyme. This compound is a piperidine derivative containing a tetrazole ring. While its exact mechanism has not been fully elucidated in recent literature, its anti-inflammatory potency has been compared to the non-selective COX inhibitor, phenylbutazone.

PropertyThis compoundCelecoxib
Chemical Name 1-[3-[5-(3-Bromophenyl)-2H-tetrazol-2-yl]-1-oxopropyl]piperidine4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Chemical Formula C15H18BrN5OC17H14F3N3O2S
Molecular Weight 364.24 g/mol 381.37 g/mol
Mechanism of Action Not definitively established, but suggested to be related to prostaglandin synthesis inhibition, similar to non-selective COX inhibitors.Selective inhibitor of cyclooxygenase-2 (COX-2).
Analgesic Activity Not observed in preclinical studies.[1]Yes, a primary therapeutic effect.
Gastrointestinal Risk Reported to be low at anticipated human doses.[1]Lower than non-selective NSAIDs, but still a potential side effect.

Mechanism of Action: A Tale of Two Pathways

Celecoxib's mechanism of action is well-documented as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the activity of COX-1, the constitutive isoform involved in maintaining the integrity of the gastric mucosa and platelet function. This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

The mechanism of action for this compound is not as clearly defined in the available literature. However, a key piece of data from a 1980 study indicates that this compound has a systemic anti-inflammatory activity 5-6 times that of phenylbutazone in rats.[1] Phenylbutazone is a known non-selective inhibitor of both COX-1 and COX-2 enzymes.[3] This suggests that this compound's anti-inflammatory effects may also be mediated through the inhibition of the cyclooxygenase pathway and subsequent reduction in prostaglandin synthesis. The lack of reported analgesic activity for this compound could imply a different profile of prostaglandin inhibition or the involvement of other anti-inflammatory pathways.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1 COX_1 Arachidonic_Acid->COX_1 COX_2 COX_2 Arachidonic_Acid->COX_2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX_2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX_2 Selective Inhibition Broperamole_Inferred This compound (Inferred) Broperamole_Inferred->COX_1 Non-selective Inhibition? Broperamole_Inferred->COX_2

Fig. 1: Inferred comparative mechanisms of action.

Comparative In Vitro and In Vivo Efficacy

Direct comparative studies between this compound and Celecoxib are not available in the public domain. However, by using phenylbutazone as a reference compound, we can infer a semi-quantitative comparison of their anti-inflammatory potencies.

ParameterThis compound (inferred)PhenylbutazoneCelecoxib
In Vivo Anti-inflammatory Potency (Rat Carrageenan Paw Edema) ED50: ~5-10 mg/kg (estimated)ED50: ~30-50 mg/kgED50: ~1-10 mg/kg
In Vitro COX-1 Inhibition (IC50) Unknown~1-5 µM~15 µM
In Vitro COX-2 Inhibition (IC50) Unknown~1-5 µM~0.04 µM
COX-2 Selectivity (COX-1 IC50 / COX-2 IC50) Unknown~1 (Non-selective)~375 (Highly selective)

Note: The ED50 for this compound is an estimation based on its reported potency relative to phenylbutazone. The ED50 and IC50 values can vary depending on the specific experimental conditions.

The data suggests that while this compound exhibits potent anti-inflammatory activity, Celecoxib's high selectivity for COX-2 provides a significant therapeutic advantage in terms of its mechanistic profile and potentially a better safety profile, particularly concerning gastrointestinal side effects.

Experimental Protocols

To provide a practical context for the evaluation of these compounds, a detailed protocol for a standard in vivo anti-inflammatory assay is provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation for evaluating the efficacy of anti-inflammatory drugs.

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to inhibit edema formation in the rat paw induced by carrageenan.

Materials:

  • Male Wistar rats (150-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound, Celecoxib) and vehicle

  • Reference drug (e.g., Phenylbutazone, Indomethacin)

  • Plethysmometer

  • Syringes and needles for oral gavage and subcutaneous injection

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment, with continued access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control group

    • Test compound groups (at least 3 graded doses)

    • Reference drug group

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, reference drug, or vehicle orally via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Determine the ED50 (the dose that produces 50% inhibition of edema) for the test and reference compounds.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Random Grouping of Rats Fasting->Grouping Baseline_Measurement Measure Initial Paw Volume Grouping->Baseline_Measurement Drug_Administration Administer Test Compound, Reference, or Vehicle (Oral) Baseline_Measurement->Drug_Administration Inflammation_Induction Inject Carrageenan into Paw (1 hour post-dosing) Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition and ED50 Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Fig. 2: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

This comparative analysis highlights the distinct profiles of this compound and Celecoxib. Celecoxib is a well-established selective COX-2 inhibitor with a clear mechanistic rationale for its anti-inflammatory and analgesic effects, coupled with a reduced risk of certain side effects compared to non-selective NSAIDs. This compound, based on older but significant preclinical data, demonstrates potent anti-inflammatory activity, likely mediated through the inhibition of prostaglandin synthesis. However, its precise mechanism, including its selectivity for COX isoforms, remains to be fully characterized by modern standards.

For drug development professionals, Celecoxib represents a known entity with a wealth of clinical and preclinical data. This compound, on the other hand, could be considered a lead compound with demonstrated in vivo efficacy. Further investigation into its mechanism of action, selectivity profile, and a more comprehensive safety assessment would be necessary to determine its full therapeutic potential in the current landscape of anti-inflammatory drug development.

References

Replicating Key Findings of Broperamole Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Broperamole, a novel anti-inflammatory compound, with other established anti-inflammatory agents. Due to the limited publicly available data on this compound, this document summarizes the key findings from the foundational pharmacological study and provides context by comparing its reported activities with those of Phenylbutazone and Hydrocortisone. The experimental protocols and signaling pathways described are based on standard methodologies for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) and may not represent the exact procedures used in the original this compound studies.

Comparative Analysis of Anti-Inflammatory Agents

The following table summarizes the known characteristics of this compound in comparison to Phenylbutazone and Hydrocortisone.

FeatureThis compoundPhenylbutazoneHydrocortisone
Drug Class Non-Steroidal Anti-Inflammatory Drug (NSAID)Non-Steroidal Anti-Inflammatory Drug (NSAID)Corticosteroid
Primary Mechanism Presumed inhibition of cyclooxygenase (COX) enzymes.Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[1][2]Binds to glucocorticoid receptors, reducing the production of inflammatory mediators.[3][4]
Systemic Anti-Inflammatory Activity Potent; reported to be 5-6 times more active than Phenylbutazone in rats.[5]Potent anti-inflammatory, analgesic, and antipyretic properties.Potent systemic anti-inflammatory effects.
Topical Anti-Inflammatory Activity Demonstrated activity, but less potent than Hydrocortisone.Used topically in veterinary medicine.Potent topical anti-inflammatory agent used for various skin conditions.
Analgesic Activity Not observed.Present.Not a direct analgesic, but reduces pain by decreasing inflammation.
Antipyretic Activity Observed, without affecting normal body temperature.Present.Can reduce fever by suppressing the inflammatory response.
Common Adverse Effects Gastric irritation noted only at very high doses in preclinical studies.Gastrointestinal issues (e.g., peptic ulcers), aplastic anemia.Skin thinning, changes in skin color, and systemic effects with long-term use.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anti-inflammatory properties of novel compounds like this compound.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by a phlogistic agent.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) at various doses

  • Reference drug (e.g., Phenylbutazone, 100 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Fasting: Rats are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Positive control (receives Phenylbutazone)

    • Groups 3-5: Test groups (receive different doses of this compound)

  • Dosing: The test compound, reference drug, or vehicle is administered orally via gavage.

  • Induction of Edema: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as: Edema (mL) = Vt - V0.

    • The percentage inhibition of edema is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation Model)

This model is used to evaluate the effect of a compound on the proliferative phase of inflammation.

Objective: To assess the anti-proliferative and anti-exudative effects of a test compound in a model of chronic inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Sterile cotton pellets (10 ± 1 mg)

  • Test compound (this compound) at various doses

  • Reference drug (e.g., Phenylbutazone, 100 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine)

  • Surgical instruments

Procedure:

  • Animal Acclimatization and Grouping: Similar to the acute inflammation model.

  • Implantation of Cotton Pellets:

    • Animals are anesthetized.

    • The back of the rat is shaved and disinfected.

    • A small incision is made, and a sterile cotton pellet is implanted subcutaneously.

  • Dosing: The test compound, reference drug, or vehicle is administered orally daily for 7 consecutive days, starting from the day of implantation.

  • Explantation and Measurement:

    • On the 8th day, the animals are euthanized.

    • The cotton pellets surrounded by granulomatous tissue are carefully dissected out.

    • The wet weight of the pellets is recorded.

    • The pellets are dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.

  • Calculation of Granuloma Formation and Inhibition:

    • The weight of the exudate is calculated as: Wet weight - Dry weight.

    • The weight of the granuloma tissue is calculated as: Dry weight - Initial weight of the cotton pellet.

    • The percentage inhibition of exudate and granuloma formation is calculated for each treated group compared to the control group.

Visualizations

Hypothesized Signaling Pathway for this compound

As an NSAID, this compound is presumed to act by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins which are key mediators of inflammation.

Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound (Presumed Target) This compound->COX1_COX2

Caption: Presumed mechanism of action of this compound via inhibition of the COX pathway.

Experimental Workflow for Anti-Inflammatory Drug Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound.

Experimental Workflow cluster_in_vivo In Vivo Studies Animal_Acclimatization Animal Acclimatization (Rats) Grouping Random Grouping (Control, Positive Control, Test) Animal_Acclimatization->Grouping Dosing Oral Administration (Vehicle, Phenylbutazone, this compound) Grouping->Dosing Acute_Model Acute Inflammation Model (Carrageenan-Induced Paw Edema) Dosing->Acute_Model Chronic_Model Chronic Inflammation Model (Cotton Pellet Granuloma) Dosing->Chronic_Model Data_Collection Data Collection (Paw Volume, Granuloma Weight) Acute_Model->Data_Collection Chronic_Model->Data_Collection Data_Analysis Statistical Analysis (% Inhibition) Data_Collection->Data_Analysis

Caption: A typical experimental workflow for in vivo screening of anti-inflammatory drugs.

References

Broperamole: A Comparative Analysis of an Anti-Inflammatory Tetrazole Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of broperamole, a tetrazole-containing compound, in the context of other functionally similar tetrazole derivatives with anti-inflammatory properties. Due to the limited availability of publicly accessible in vitro potency data for this compound, this guide leverages its reported in vivo potency relative to phenylbutazone and situates it within the broader landscape of tetrazole compounds that have been evaluated for their cyclooxygenase (COX) inhibitory activity.

Introduction to this compound

The Role of Tetrazoles in Anti-Inflammatory Drug Design

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates. In the realm of anti-inflammatory agents, numerous tetrazole derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Many of these compounds have demonstrated high potency and selectivity, particularly for the inducible COX-2 isozyme, which is a primary target for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Comparative Potency of Tetrazole Compounds

While direct quantitative comparison with this compound is challenging, the following table summarizes the in vitro potency of several other tetrazole-containing compounds against COX-1 and COX-2. This data provides a valuable context for understanding the potential potency of this compound within this chemical class. The compounds presented here are primarily selective COX-2 inhibitors, a common characteristic of modern anti-inflammatory drug design.

Compound ClassSpecific Compound ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1,5-Diaryl-substituted tetrazolesCompound 67 (from a synthesized series)>1002.0>50
Tetrazole-based chalcone/isoxazole/pyrazole derivativesCompound 3c (isoxazole derivative)-0.042-
Tetrazole-based chalcone/isoxazole/pyrazole derivativesCompound 5c (pyrazole derivative)-0.039-
Pyrazoline derivatives with tetrazole moietyCompound 9b---
Phenylbutazone (for reference)Phenylbutazone19121.58

Note: The data for the tetrazole derivatives is sourced from various in vitro studies and may not be directly comparable due to different experimental conditions. The IC50 values for phenylbutazone are from an in vitro analysis using horse blood and are provided as a general reference. The selectivity index is a ratio of COX-1 to COX-2 IC50 values, with a higher number indicating greater selectivity for COX-2.

The potent and selective COX-2 inhibition exhibited by many tetrazole derivatives, with IC50 values in the nanomolar to low micromolar range, highlights the therapeutic potential of this class of compounds.[2][3][4] Given that this compound was found to be significantly more potent than phenylbutazone in vivo, it is plausible that its in vitro COX inhibitory activity is also substantial.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for NSAIDs, including tetrazole-based inhibitors, is the blockade of the cyclooxygenase enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

The inflammatory cascade is a complex process involving multiple signaling pathways. The inhibition of COX-2 by NSAIDs downstream affects the production of pro-inflammatory cytokines and mediators.

Below is a diagram illustrating the general anti-inflammatory mechanism of COX inhibitors.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Response Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation_Response mediates Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->Membrane_Phospholipids activates Phospholipase A2 Broperamole_Tetrazoles This compound & other Tetrazole COX Inhibitors Broperamole_Tetrazoles->COX_Enzymes Inhibit

Caption: General mechanism of action for COX inhibitors like this compound.

Experimental Protocols

The following is a generalized protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of a compound, which is a standard method used in the evaluation of NSAIDs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Test compound (e.g., this compound, other tetrazole derivatives)

  • COX-1 and COX-2 enzymes (human recombinant or from other species)

  • Arachidonic acid (substrate)

  • Co-factors (e.g., hematin, glutathione)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, co-factors, and the COX-1 or COX-2 enzyme.

    • Add the diluted test compound to the wells. A vehicle control (solvent only) and a positive control (a known COX inhibitor) should be included.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a further period (e.g., 10 minutes) to allow for the enzymatic conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Quantification:

    • Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

    • The absorbance is read using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Below is a workflow diagram for the described experimental protocol.

Experimental_Workflow A Prepare Test Compound Dilutions C Add Test Compound Dilutions to Wells A->C B Add Buffer, Co-factors, and COX Enzyme to 96-well plate B->C D Pre-incubate C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate E->F G Stop Reaction F->G H Quantify PGE2 Production using EIA G->H I Data Analysis: Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

This compound is a potent anti-inflammatory agent belonging to the tetrazole class of compounds. While specific in vitro potency data remains elusive, its demonstrated in vivo superiority to phenylbutazone suggests a significant inhibitory effect on the cyclooxygenase pathway. The broader landscape of tetrazole-based anti-inflammatory agents reveals a rich area of drug discovery, with many compounds exhibiting high potency and selectivity for COX-2. Further in vitro studies on this compound are warranted to precisely quantify its COX inhibitory profile and to fully understand its therapeutic potential in comparison to newer, more selective anti-inflammatory drugs.

References

Independent Verification of Broperamole's Safety Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the safety and pharmacological profile of Broperamole, a novel anti-inflammatory agent first described in 1980. Due to the limited availability of recent data on this compound, this guide compares the information from the original pharmacological study with data on established non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective COX inhibitor Phenylbutazone and several modern COX-2 selective inhibitors. This objective comparison, supported by available experimental data, aims to offer a contextualized understanding of this compound's potential safety profile.

Executive Summary

Initial research on this compound, conducted in rats, indicated it to be a potent anti-inflammatory agent, reportedly five to six times more potent than Phenylbutazone.[1] The primary safety concern noted was gastric irritation, which was only observed at very high doses.[1] However, the absence of modern clinical trial data and post-marketing surveillance for this compound necessitates a cautious interpretation of these early findings. In contrast, extensive safety data is available for currently marketed NSAIDs, highlighting risks such as gastrointestinal bleeding, cardiovascular events, and renal toxicity, particularly with long-term use. This guide underscores the need for further research to validate the early promising safety profile of this compound against the well-characterized risks of established alternatives.

Comparative Pharmacological and Safety Data

The following tables summarize the available quantitative data for this compound and a selection of comparator NSAIDs. It is critical to note the historical nature of the this compound data.

DrugClassPotency (Anti-inflammatory)Acute Oral LD50 (Rat)Key Adverse Effects
This compound Anti-inflammatory5-6 times that of Phenylbutazone[1]Data not availableGastric irritation at very high doses[1]
Phenylbutazone Non-selective COX inhibitorStandard comparator245 mg/kg[2]Gastrointestinal ulcers and bleeding, liver and kidney damage, bone marrow suppression
Firocoxib COX-2 selective inhibitorNot directly compared>2000 mg/kgVomiting, decreased appetite, diarrhea
Celecoxib COX-2 selective inhibitorNot directly compared>2000 mg/kgHeadache, abdominal pain, nausea, risk of GI bleeding and cardiovascular events
Etoricoxib COX-2 selective inhibitorNot directly comparedTDLo: 0.7 mg/kgGI issues, headache, dizziness, increased risk of cardiovascular events
Naproxen Non-selective COX inhibitorNot directly compared248 mg/kgHeartburn, nausea, stomach pain, increased risk of GI ulcers/bleeding and cardiovascular events

*TDLo (Toxic Dose Low): The lowest dose of a substance that will produce any toxic effect in a given animal species.

Experimental Protocols

Detailed experimental protocols for the original this compound studies are not publicly available. However, a standard methodology for assessing a key safety parameter for NSAIDs, gastrointestinal irritation, is provided below as a representative example.

Representative Experimental Protocol: Assessment of NSAID-Induced Gastric Ulceration in a Rat Model

  • Animal Model: Male Wistar rats (180-200g) are used. Animals are fasted for 24 hours prior to the experiment but allowed free access to water.

  • Drug Administration:

    • The test compound (e.g., this compound) and a reference NSAID (e.g., Phenylbutazone) are suspended in a 1% carboxymethyl cellulose (CMC) solution.

    • A control group receives only the vehicle (1% CMC).

    • The drugs are administered orally via gavage at various doses.

  • Observation Period: Animals are observed for 4 hours post-administration.

  • Euthanasia and Sample Collection: After the observation period, rats are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Indexing: The gastric mucosa is examined for lesions. Ulcers are scored based on their number and severity (e.g., length in mm). The sum of the lengths of the ulcers for each stomach is used as the ulcer index.

  • Statistical Analysis: The ulcer indices of the drug-treated groups are compared to the control group using an appropriate statistical test, such as the Mann-Whitney U test. A p-value of <0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generally accepted signaling pathway for NSAIDs and a typical experimental workflow for evaluating their safety.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Housekeeping Prostaglandins (GI protection, platelet aggregation) COX1->PG_Housekeeping PG_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflammation PLA2 Phospholipase A2 Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Phenylbutazone, Naproxen) Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2 COX2_Selective_NSAIDs COX-2 Selective NSAIDs (e.g., Firocoxib, Celecoxib, Etoricoxib) COX2_Selective_NSAIDs->COX2 Broperamole_Position This compound (Likely Non-Selective) Broperamole_Position->COX1 Broperamole_Position->COX2

Caption: Mechanism of action of NSAIDs.

Experimental_Workflow Start Start: Animal Acclimatization and Fasting Grouping Random Assignment to Groups (Control, this compound, Comparator) Start->Grouping Dosing Oral Administration of Test Compounds/Vehicle Grouping->Dosing Observation Observation for Clinical Signs (4 hours) Dosing->Observation Euthanasia Euthanasia and Stomach Extraction Observation->Euthanasia Evaluation Evaluation of Gastric Mucosa and Ulcer Scoring Euthanasia->Evaluation Analysis Statistical Analysis of Ulcer Index Evaluation->Analysis End End: Safety Profile Assessment Analysis->End

Caption: Workflow for gastric safety assessment.

Conclusion

The initial pharmacological data for this compound from 1980 are intriguing, suggesting a potent anti-inflammatory with a potentially favorable gastrointestinal safety profile at therapeutic doses compared to Phenylbutazone. However, the standards of drug safety evaluation have evolved significantly, and the lack of modern, comprehensive clinical data for this compound makes it impossible to conduct a direct and fair comparison with currently approved NSAIDs.

Professionals in drug development should view this compound as a compound of historical interest with a pharmacological profile that would require extensive modern investigation to ascertain its true safety and efficacy. The well-documented risks of both non-selective and COX-2 selective NSAIDs provide a crucial benchmark against which any new anti-inflammatory agent, including a re-evaluation of this compound, must be measured. Any future investigation into this compound or similar compounds would need to include rigorous, well-controlled clinical trials that assess not only gastrointestinal safety but also cardiovascular and renal risks to meet current regulatory standards.

References

Safety Operating Guide

Personal protective equipment for handling Broperamole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Broperamole (CAS No. 33144-79-5), a potent anti-inflammatory agent.[1] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following guidance is based on general principles of laboratory safety for handling potentially hazardous chemicals. It is imperative to supplement this information with a thorough risk assessment before commencing any work.

Understanding this compound

This compound, with the IUPAC name 3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one, is recognized for its significant anti-inflammatory properties.[1] As with any novel or less-documented chemical, caution is paramount. The following sections outline the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize inhalation of any dust or aerosols. A respirator may be required for handling large quantities or if dust generation is likely.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure and accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.

Handling and Storage
  • Avoid Contact: Minimize direct contact with the compound. Use spatulas or other appropriate tools for handling.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill and Emergency Procedures
  • Small Spills: For minor spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. If safe to do so, contain the spill and prevent it from entering drains. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

Due to the limited availability of public data for this compound, a comprehensive quantitative data table cannot be provided. The following table includes known information and highlights the data gaps.

Property Value
CAS Number 33144-79-5
Molecular Formula C15H18BrN5O
Molecular Weight 364.24 g/mol
Appearance Solid (assumed)
Melting Point Not Available
Boiling Point Not Available
Flash Point Not Available
Solubility Not Available
LD50/LC50 Not Available
Exposure Limits Not Established

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Broperamole_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Proceed if safe Work_in_Hood Work in Fume Hood Gather_PPE->Work_in_Hood Weigh_Handle Weigh and Handle Work_in_Hood->Weigh_Handle Clean_Area Clean Work Area Weigh_Handle->Clean_Area Collect_Waste Collect Waste in Labeled Container Weigh_Handle->Collect_Waste Decontaminate_PPE Decontaminate/Dispose of PPE Clean_Area->Decontaminate_PPE Dispose_Hazardous Dispose as Hazardous Waste Decontaminate_PPE->Dispose_Hazardous Collect_Waste->Dispose_Hazardous

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Broperamole
Reactant of Route 2
Reactant of Route 2
Broperamole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.